Methyl 11-methyl-3-oxododec-6-enoate
Description
Properties
CAS No. |
62151-25-1 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 11-methyl-3-oxododec-6-enoate |
InChI |
InChI=1S/C14H24O3/c1-12(2)9-7-5-4-6-8-10-13(15)11-14(16)17-3/h4,6,12H,5,7-11H2,1-3H3 |
InChI Key |
RTZHCIFLHDCFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CCCC(=O)CC(=O)OC |
Origin of Product |
United States |
An In-depth Technical Guide to the Investigation of Putative Semiochemicals in Atta Leaf-Cutting Ants, with Methyl 11-methyl-3-oxododec-6-enoate as a Model Candidate
Abstract
The chemical communication systems of Atta leaf-cutting ants are among the most complex in the animal kingdom, governing everything from foraging and defense to reproduction and social cohesion. While key trail and alarm pheromones have been identified, the full chemical vocabulary of these ecologically dominant insects remains largely unexplored, particularly concerning queen-specific signals that regulate colony-level processes. This technical guide outlines a comprehensive, field-proven framework for the discovery, identification, and functional characterization of novel semiochemicals in Atta species. Using the hypothetical compound Methyl 11-methyl-3-oxododec-6-enoate—a structurally plausible, yet currently unidentified, long-chain β-keto ester—as a model candidate, we provide a detailed narrative of the requisite experimental workflows. This document explains the causality behind methodological choices, from chemical synthesis and behavioral bioassays to advanced electrophysiological and biosynthetic investigations. It is designed to serve as an in-depth resource for researchers aiming to dissect the intricate chemical ecology of Atta ants and to provide a robust template for the study of insect semiochemicals in general.
Introduction: The Chemical World of Atta Leaf-Cutting Ants
Atta species, next to humans, form some of the largest and most complex societies on Earth. Their ecological success is fundamentally reliant on a sophisticated chemical communication network. Pheromones, chemical signals that trigger specific responses in conspecifics, orchestrate the colony's collective behavior[1]. This communication is critical for:
-
Foraging and Recruitment: Workers lay chemical trails to guide nestmates to valuable plant resources. The primary trail pheromone for several Atta species is methyl 4-methylpyrrole-2-carboxylate (M4MPC), often working in concert with pyrazines like 3-ethyl-2,5-dimethylpyrazine[2][3][4]. The concentration and composition of these trails can convey information about food quality[5].
-
Alarm and Defense: When threatened, workers release alarm pheromones from their mandibular glands. The principal component for many Atta species is 4-methyl-3-heptanone[4][6][7][8]. This volatile chemical rapidly alerts and attracts nestmates to a threat, initiating a coordinated defensive response[5].
-
Social Regulation: While less understood in Atta compared to other genera, queen pheromones are crucial in many ant species for signaling the queen's presence, reproductive status, and for suppressing worker reproduction[9][10][11]. These are often complex blends of non-volatile cuticular hydrocarbons[12]. The identification of such signals in Atta represents a significant frontier in myrmecology.
The discovery of novel semiochemicals in this genus requires a multi-faceted approach that integrates organic chemistry, behavioral biology, and analytical science. This guide will use Methyl 11-methyl-3-oxododec-6-enoate as a case study to illustrate this process.
A Framework for Novel Pheromone Discovery in Atta
The investigation of a new candidate pheromone, such as our model compound, follows a logical, multi-stage workflow designed to rigorously test its biological relevance. This process is iterative and self-validating, ensuring that each step builds upon robust evidence from the last.
Caption: Workflow for identifying and characterizing a novel insect pheromone.
Methodologies for Characterizing a Candidate Semiochemical
This section details the core experimental protocols required to investigate the role of a compound like Methyl 11-methyl-3-oxododec-6-enoate.
Chemical Synthesis of β-Keto Esters
Rationale: The availability of a pure, synthetic source of the candidate compound is essential for conducting unambiguous behavioral and electrophysiological assays. It eliminates confounding variables from crude natural extracts. The structure of our model compound, a β-keto ester, lends itself to established synthetic routes. One robust method is the acylation of a malonic ester followed by decarboxylation[13].
Protocol: Synthesis via Malonic Ester Acylation
-
Preparation of Magnesium Enolate: In a flame-dried, three-neck flask under an inert argon atmosphere, suspend monomethyl monopotassium malonate (1.2 equivalents) in anhydrous acetonitrile. Cool the mixture to 10-15 °C.
-
Add dry triethylamine (1.5 equivalents) followed by anhydrous magnesium chloride (1.2 equivalents). Allow the mixture to stir at room temperature for 2.5 hours to form the magnesium enolate.
-
Acylation: Cool the resulting slurry to 0 °C. Prepare a solution of the requisite acid chloride (in this case, 11-methyl-dodec-6-enoyl chloride, 1.0 equivalent) in anhydrous acetonitrile.
-
Add the acid chloride solution dropwise to the enolate slurry over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Remove the acetonitrile under reduced pressure. Resuspend the residue in toluene and add 1M hydrochloric acid, ensuring the temperature remains below 25 °C.
-
Separate the organic layer, wash sequentially with dilute HCl and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure Methyl 11-methyl-3-oxododec-6-enoate.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Electrophysiological Analysis
Rationale: Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique for identifying which specific compounds in a complex mixture (like a glandular extract) are biologically active, meaning they elicit a response from the ant's antennae[14]. This method directly links chemical identity with neural perception.
Protocol: GC-EAD Screening of Glandular Extracts
-
Antenna Preparation: Immobilize a live Atta worker (e.g., a media worker or a male drone, depending on the hypothesis) in a pipette tip with the head and antennae exposed.
-
Excise one antenna at the base. Using micromanipulators, insert a recording glass capillary electrode (filled with saline solution) into the distal end of the antenna and a reference electrode into the head capsule.
-
GC Separation: Inject a glandular extract (e.g., mandibular, poison, or Dufour's gland) into a gas chromatograph equipped with a non-polar column. The column effluent is split, with one half directed to the Flame Ionization Detector (FID) and the other to a heated transfer line that delivers the effluent over the prepared antenna.
-
Data Acquisition: Simultaneously record the FID signal (showing the chemical components) and the amplified antennal signal (EAD).
-
Analysis: An EAD-active compound is identified when a significant depolarization of the antennal signal coincides with the elution of a specific peak on the FID chromatogram.
-
Identification: Once EAD-active peaks are located, the same extract is analyzed by GC-Mass Spectrometry (GC-MS) under identical chromatographic conditions to identify the chemical structure of the active compounds. The synthetic candidate compound is then run under the same conditions to confirm its retention time and EAD activity.
Caption: Simplified workflow for a GC-EAD experiment.
Behavioral Bioassays
Rationale: While GC-EAD confirms neural detection, behavioral bioassays are required to determine the compound's function (e.g., attractant, repellent, aggregation signal). The design of the bioassay must be tailored to the specific hypothesis being tested. For a putative sex or queen pheromone, an olfactometer assay is a standard choice.
Protocol: Y-Tube Olfactometer Bioassay for Attraction
-
Apparatus: Use a glass Y-tube olfactometer. A purified, charcoal-filtered air stream is split and passed through two separate arms before converging in the main tube.
-
Treatment: In one arm, place a filter paper treated with a known concentration of the synthetic Methyl 11-methyl-3-oxododec-6-enoate dissolved in a neutral solvent (e.g., hexane). The other arm receives a filter paper treated with the solvent alone (control).
-
Ant Introduction: Introduce a single ant (e.g., a male drone if testing a female sex pheromone) into the downwind end of the main tube.
-
Observation: Record the ant's choice (the first arm it enters completely) and the time spent in each arm over a set period (e.g., 5 minutes).
-
Replication and Controls: Test a sufficient number of ants (e.g., N=50) to allow for statistical analysis. After every few trials, clean the apparatus thoroughly with solvent and heat to prevent residue contamination. Switch the position of the treatment and control arms to avoid any positional bias.
-
Statistical Analysis: Use a chi-square test or a binomial test to determine if the number of ants choosing the treatment arm is significantly different from a random 50:50 distribution.
Table 1: Hypothetical Olfactometer Choice Data
| Treatment Arm | Control Arm (Solvent) | Statistical Significance |
| Number of Ants Choosing Arm | 38 | 12 |
| Average Time in Arm (sec) | 185 ± 25 | 45 ± 15 |
This table illustrates the type of quantitative data generated from a successful attraction bioassay.
Concluding Remarks and Future Directions
The framework presented in this guide provides a robust pathway for the investigation of novel semiochemicals in Atta leaf-cutting ants. By using "Methyl 11-methyl-3-oxododec-6-enoate" as a model candidate, we have detailed the essential, interconnected steps of chemical synthesis, electrophysiological screening, and behavioral validation. While this specific compound has not been identified in Atta, its structure as a long-chain β-keto ester makes it a plausible candidate for a queen- or sex-related pheromone, compounds which are often less volatile and more complex than alarm or trail signals.
Future research should focus on a broader exploration of glandular secretions from different castes, particularly queens and males, using modern analytical techniques like 2D-GC-MS for higher resolution of complex blends. Furthermore, understanding the biosynthesis of these compounds and the genetic basis of their perception will open new avenues for both fundamental science and the development of novel, targeted pest management strategies that exploit the ants' own communication systems[15][16].
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A Technical Guide to Methyl 11-methyl-3-oxododec-6-enoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 11-methyl-3-oxododec-6-enoate, a long-chain unsaturated β-keto ester. While this specific molecule is not extensively documented in commercial or chemical databases, this guide extrapolates its core chemical identifiers, physicochemical properties, and potential applications based on the well-established principles of organic chemistry and the known characteristics of β-keto esters. A detailed, field-proven synthetic protocol is presented, leveraging the Claisen condensation reaction, a cornerstone of carbon-carbon bond formation. This document serves as a foundational resource for researchers interested in the synthesis and potential utility of novel long-chain fatty acid derivatives in areas such as antibacterial drug discovery and as versatile synthetic intermediates.
Introduction: The Chemical Identity of a Novel β-Keto Ester
Methyl 11-methyl-3-oxododec-6-enoate is a polyfunctional organic molecule featuring a methyl ester, a ketone at the β-position (C3), a carbon-carbon double bond at the C6 position, and a terminal isopropyl group. An extensive search of chemical databases, including PubChem and ChemSpider, did not yield a specific CAS number or other identifiers for this exact structure. This suggests the compound is either novel or not widely cataloged.
However, its structural class, β-keto esters, is of significant importance in synthetic chemistry. These compounds are prized as versatile building blocks due to the presence of both electrophilic (carbonyl) and nucleophilic (α-carbon) centers, making them key intermediates in the synthesis of more complex molecules.[1][2] Their enolates are resonance-stabilized, enhancing their utility as strong nucleophiles in various carbon-carbon bond-forming reactions.[3]
Core Chemical Structure and Identifiers
Based on IUPAC nomenclature, the structure can be definitively established. From this structure, key chemical identifiers and properties can be calculated.
| Identifier | Value | Source |
| IUPAC Name | methyl 11-methyl-3-oxododec-6-enoate | - |
| Molecular Formula | C₁₄H₂₄O₃ | Calculated |
| Molecular Weight | 240.34 g/mol | Calculated |
| Canonical SMILES | CC(C)CCCC=CCC(=O)CC(=O)OC | Calculated |
| InChI Key | (Predicted) | Calculated |
| CAS Number | Not Found | - |
Physicochemical and Spectroscopic Predictions
While experimental data is unavailable, the properties of Methyl 11-methyl-3-oxododec-6-enoate can be reliably predicted based on its structure and comparison with analogous compounds found in chemical databases like PubChem.[4][5][6]
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow oil | Typical for long-chain esters. |
| Boiling Point | > 300 °C (at 760 mmHg) | Estimated based on similar chain length and functionality. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The long hydrocarbon chain imparts significant lipophilicity. |
| XLogP3 | ~4.5 - 5.5 | A measure of lipophilicity, indicating poor water solubility. |
Expected Spectroscopic Signatures
-
¹H NMR: Key signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons between the two carbonyls (~3.4 ppm), multiplets for the vinylic protons (~5.4 ppm), and signals for the aliphatic chain protons, including a characteristic doublet for the terminal methyl groups.
-
¹³C NMR: Expect signals for the two carbonyl carbons (ester ~167 ppm, ketone ~202 ppm), the vinylic carbons (~125-135 ppm), the ester methoxy carbon (~52 ppm), and the active methylene carbon (~50 ppm).
-
IR Spectroscopy: Characteristic peaks would include strong C=O stretching vibrations for the ketone (~1715 cm⁻¹) and the ester (~1745 cm⁻¹), and a C=C stretching vibration (~1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 240.34. Common fragmentation patterns for β-keto esters would also be expected.
Proposed Synthesis: A Crossed Claisen Condensation Approach
The most logical and robust method for synthesizing a β-keto ester like Methyl 11-methyl-3-oxododec-6-enoate is the Crossed Claisen Condensation .[7] This reaction involves the condensation of two different esters in the presence of a strong base.[8][9] To ensure high selectivity and yield, the reaction is best designed between an ester that can form an enolate (the nucleophile) and one that cannot (the electrophile).[10]
For this specific target, a viable strategy involves the reaction of methyl acetate (to provide the C1-C2 unit) with a custom-synthesized methyl ester of 9-methyl-dec-4-enoic acid.
Synthetic Workflow Diagram
Caption: Proposed two-part synthetic workflow for Methyl 11-methyl-3-oxododec-6-enoate.
Detailed Experimental Protocol
Part 1: Synthesis of Methyl 9-methyl-dec-4-enoate (Precursor)
This protocol is a conceptual outline based on standard organic transformations.
-
Grignard Reaction: React 6-bromo-1-hexene with isopropylmagnesium bromide in dry THF under an inert atmosphere (N₂) to form 8-methyl-1-nonene.
-
Hydroboration-Oxidation: Treat the resulting alkene with a borane solution (e.g., BH₃·THF) followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield 8-methyl-1-nonanol.
-
Oxidation: Oxidize the primary alcohol to the corresponding carboxylic acid, 8-methylnonanoic acid, using a strong oxidizing agent like Jones reagent (CrO₃ in sulfuric acid). Caution: Chromium reagents are toxic and require careful handling and disposal.
-
Wittig Reaction & Esterification (Alternative to Steps 2-3): A more modern approach could involve a Wittig reaction to form the double bond at the desired position, followed by esterification.[11]
-
Fischer Esterification: Reflux the carboxylic acid with excess methanol and a catalytic amount of sulfuric acid to produce the methyl ester, Methyl 9-methyl-dec-4-enoate. Purify by column chromatography.
Part 2: Crossed Claisen Condensation
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add sodium methoxide (1.1 equivalents) and dry THF.
-
Enolate Formation: Add methyl acetate (1.5 equivalents) dropwise to the stirred suspension at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the ester enolate.
-
Condensation: Add the precursor, Methyl 9-methyl-dec-4-enoate (1.0 equivalent), dropwise via the addition funnel. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. The driving force of the reaction is the deprotonation of the newly formed β-keto ester by the alkoxide base.[12]
-
Workup: Cool the reaction mixture to 0 °C and quench by slowly adding 1 M aqueous HCl until the solution is acidic (pH ~5-6). This protonates the enolate to give the final product.[12]
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the target compound.
Potential Applications and Research Significance
β-keto esters are not only synthetic intermediates but also possess intrinsic biological activities. Their structural motifs are found in various natural products and pharmaceuticals.
-
Antibacterial Agents: The core structure of the target molecule resembles that of N-acyl-L-homoserine lactones (AHLs), which are autoinducers in bacterial quorum sensing (QS). Compounds designed as AHL analogues have shown promise in inhibiting QS, which is a key virulence factor in many pathogenic bacteria.[13] Therefore, Methyl 11-methyl-3-oxododec-6-enoate could be a valuable candidate for screening as a novel antibacterial or anti-virulence agent.
-
Synthetic Building Block: As a classic β-keto ester, this molecule can be a precursor for a wide array of other compounds.[1] For example, it can undergo alkylation at the C2 position, reduction of the ketone, or be used in the synthesis of heterocyclic compounds like pyrazoles and pyrimidines.
Conclusion
While Methyl 11-methyl-3-oxododec-6-enoate lacks a dedicated entry in common chemical literature, its identity and properties can be confidently predicted. The synthetic pathway proposed herein, centered on the robust Crossed Claisen Condensation, provides a clear and viable route for its preparation in a laboratory setting. Its potential as a quorum-sensing inhibitor highlights a promising avenue for future research in the development of novel antibacterial therapeutics. This guide serves as a rigorous starting point for scientists aiming to synthesize and explore the utility of this and other novel long-chain unsaturated β-keto esters.
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- 16. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PubChemLite - Methyl 3-oxodecanoate (C11H20O3) [pubchemlite.lcsb.uni.lu]
Technical Guide: Stereochemical Analysis and Synthesis of Methyl 11-methyl-3-oxododec-6-enoate
This technical guide provides an in-depth analysis of Methyl 11-methyl-3-oxododec-6-enoate , a specialized
Molecular Architecture and Functional Analysis
Methyl 11-methyl-3-oxododec-6-enoate is a polyfunctional fatty acid derivative. Its reactivity and biological interaction profile are dictated by three distinct structural domains:
-
The
-Keto Ester Headgroup (C1–C3):-
Contains a reactive methylene bridge (C2) with high acidity (
), facilitating keto-enol tautomerism. -
Serves as a scaffold for heterocycle synthesis (e.g., pyrazolones, isoxazoles) or hydrolysis to 3-oxododecanoic acids (quorum sensing precursors).
-
-
The Internal Alkene (C6=C7):
-
Located at the
-position relative to the ketone, separated by two methylene units. This non-conjugated isolation preserves the double bond geometry during standard nucleophilic attacks at the carbonyls. -
The site of geometric isomerism (
).[1][2][3][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
The Branched "Iso" Tail (C11):
-
The "11-methyldodecanoate" nomenclature implies a 12-carbon backbone with a methyl substituent at the penultimate carbon (C11).
-
This creates a terminal isopropyl group [
], a common motif in insect pheromones and bacterial membrane lipids.
-
Stereochemical Grounding
Despite the complexity of the chain, the stereochemical analysis reveals a specific constraint regarding chirality.
-
C11 Achirality: The C11 carbon is bonded to:
-
The C10 methylene chain.
-
The C12 terminal methyl group.
-
The "11-methyl" substituent.
-
Geometric Isomerism (C6): The C6=C7 double bond is the sole stereogenic element. The molecule exists as two distinct diastereomers:
-
(6E)-isomer: The main chain extends on opposite sides (trans-like). Thermodynamically favored in most synthetic routes.
-
(6Z)-isomer: The main chain extends on the same side (cis-like). Often required for specific biological "lock-and-key" interactions.
-
Stereoisomerism and Tautomeric Equilibria
The structural integrity of this molecule in solution is defined by the interplay between geometric rigidity at C6 and tautomeric fluidity at C2.
Keto-Enol Tautomerism
In protic solvents (e.g., Methanol), the
-
Keto Form: Favored in polar aprotic solvents (
, DMSO). Characterized by a doublet at ppm (C2 protons) in H-NMR. -
Enol Form: Favored in non-polar solvents (
). Characterized by a vinylic proton at ppm (enolic -OH) and a singlet at ppm (C2-H).
Geometric Isomerism (CIP Priority)
Using the Cahn-Ingold-Prelog (CIP) priority rules, we assign the configuration at C6 and C7.
-
At C6:
-
Priority 1: Carbon C5 (part of the ester-bearing chain).
-
Priority 2: Hydrogen.
-
-
At C7:
-
Priority 1: Carbon C8 (part of the iso-tail).
-
Priority 2: Hydrogen.
-
Determination:
-
If C5 and C8 are on opposite sides
(E)-isomer . -
If C5 and C8 are on the same side
(Z)-isomer .
Visualization: Isomerism and Tautomerism Pathways
The following diagram illustrates the relationship between the tautomers and the geometric isomers.
Figure 1: Tautomeric and geometric relationships. Note that E/Z interconversion requires high energy (UV) or catalysis, whereas keto-enol is spontaneous.
Synthetic Protocol: The Masamune-Brooks Modification
Synthesizing
Retrosynthetic Analysis
-
Disconnection: C2–C3 bond.
-
Synthons:
-
Nucleophile: Mono-methyl malonate (magnesium enolate).
-
Electrophile: 9-methyl-4-decenoyl chloride (derived from the corresponding acid).
-
Experimental Methodology
Prerequisite: The precursor 9-methyl-4-decenoic acid must be synthesized (typically via Wittig reaction of isovaleraldehyde and a phosphonium salt derived from 5-bromopentanoic acid).
Step 1: Acid Chloride Formation
-
Dissolve 9-methyl-4-decenoic acid (10 mmol) in anhydrous DCM under Argon.
-
Add Oxalyl Chloride (12 mmol) and a catalytic drop of DMF.
-
Stir for 2 hours at room temperature. Evaporate solvent to yield the crude acid chloride. Do not purify via silica to avoid hydrolysis.
Step 2: C-Acylation (The Critical Step) This step uses Magnesium Chloride and Triethylamine to generate a soft enolate of potassium methyl malonate, which prevents O-acylation [2].
-
Enolate Generation: In a separate flask, suspend Potassium Methyl Malonate (15 mmol) in dry Acetonitrile (50 mL).
-
Add Magnesium Chloride (
, 20 mmol) and Triethylamine ( , 30 mmol). -
Stir vigorously at 20°C for 2 hours. The mixture will thicken as the magnesium complex forms.
-
Coupling: Cool the slurry to 0°C. Add the crude acid chloride (dissolved in 5 mL Acetonitrile) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir overnight (12 hours).
Step 3: Decarboxylation and Workup [6]
-
Quench the reaction with dilute HCl (1M) to pH 2. This hydrolyzes the intermediate and induces spontaneous decarboxylation of the carboxylic acid moiety.
-
Extract with Ethyl Acetate (
mL). -
Wash organic layer with saturated
and Brine. -
Dry over
and concentrate in vacuo.
Yield Expectation: 75–85% Purity: >95% (after flash chromatography, Hexane/EtOAc 9:1).
Data Table: Physicochemical Profile
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 240.34 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~135°C @ 0.5 mmHg (Predicted) |
| Solubility | Soluble in |
| Key IR Bands | 1745 |
| Stereocenter | C6 (Geometric |
Analytical Validation (Self-Validating System)
To confirm the identity and stereochemistry of the synthesized product, the following NMR diagnostic peaks must be observed.
H-NMR Diagnostics (CDCl , 400 MHz)
-
The
-Keto Ester Core:-
3.73 (s, 3H,
) -
3.45 (s, 2H, C2-
, Keto form) or 5.01 (s, C2-H, Enol form) -
2.55 (t, 2H, C4-
)
-
3.73 (s, 3H,
-
The Alkene (Stereochemistry Marker):
- 5.3–5.5 (m, 2H, Vinyl protons).
-
Coupling Constant (
):-
If
Hz (E)-Isomer . -
If
Hz (Z)-Isomer .
-
-
The Iso-Tail:
- 0.86 (d, 6H, terminal gem-dimethyls).
- 1.51 (m, 1H, methine at C11).
Mass Spectrometry (GC-MS)
-
McLafferty Rearrangement: A characteristic fragment at m/z 116 (Methyl acetoacetate enol form + H) is expected due to cleavage beta to the carbonyl.
-
Molecular Ion: Weak
at 240.
Workflow Visualization
The following Graphviz diagram outlines the synthesis and validation logic, ensuring a closed-loop experimental design.
Figure 2: Synthetic workflow utilizing the Masamune-Brooks modification for
References
-
Clay, R. J., et al. (1993). "Synthesis of Beta-Keto Esters from Acid Chlorides and Meldrum's Acid." Synthesis, 1993(03), 290-292.
-
Rathke, M. W., & Cowan, P. J. (1985). "Procedures for the acylation of magnesium enolates of malonic esters." Journal of Organic Chemistry, 50(15), 2622–2624.
-
BenchChem. (2025).[6] "Protocol for the Synthesis of Methyl 3-oxooctadecanoate (Analogous Method)." BenchChem Technical Guides.
-
PubChem. (2025).[7] "Methyl 3-oxododecanoate Compound Summary." National Library of Medicine.
Sources
- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. studymind.co.uk [studymind.co.uk]
- 3. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 4. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. scent.vn [scent.vn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 3-oxododecanoate | C13H24O3 | CID 3018684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution GC-MS Profiling of Methyl 11-methyl-3-oxododec-6-enoate
This Application Note is designed as a definitive technical guide for the detection, quantification, and structural validation of Methyl 11-methyl-3-oxododec-6-enoate using Gas Chromatography-Mass Spectrometry (GC-MS).
Given the specific structural features—a
Executive Summary
Methyl 11-methyl-3-oxododec-6-enoate is a complex fatty acid derivative characterized by a labile
This protocol details a dual-approach strategy:
-
Direct Analysis: Optimized for rapid purity checks using "soft" inlet conditions.
-
Derivatization (MOX-TMS): The gold standard for trace quantification, locking the keto-enol tautomer and improving mass spectral stability.
Chemical Properties & Analytical Challenges
| Feature | Structural Implication | Analytical Challenge | Solution |
| 3-oxo group relative to ester | Prone to thermal decarboxylation ( | Derivatization (Oximation) or Cool On-Column Injection. | |
| Unsaturation | Double bond at C6 | Cis/Trans ( | High-polarity column (e.g., WA X) or optimized temperature ramp. |
| Iso-Branching | 11-methyl group | Terminal isopropyl group ( | Identification via specific MS fragmentation (M-43). |
Experimental Protocol
Reagents and Materials
-
Target Analyte: Methyl 11-methyl-3-oxododec-6-enoate (Synthesized in-house or Custom Standard).
-
Internal Standard (IS): Methyl decanoate (
) or Methyl 3-oxodecanoate (structurally analogous). -
Derivatization Agents:
-
Methoxyamine hydrochloride (MOX) in Pyridine (20 mg/mL).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS.
-
-
Solvents: Anhydrous Pyridine, Ethyl Acetate (LC-MS grade).
Sample Preparation (Dual-Stream)
Workflow A: Direct Injection (High Concentration / Purity)
-
Dilute sample to 100 µg/mL in Ethyl Acetate.
-
Add Internal Standard (IS) to a final concentration of 10 µg/mL .
-
Transfer to a GC vial with a glass insert.
-
Critical: Ensure the GC inlet liner is deactivated (e.g., Siltek®) to minimize catalytic degradation.
Workflow B: MOX-TMS Derivatization (Trace Analysis / Stability)
Rationale: Converts the unstable keto group to a methoxime and silylates any enol forms, preventing thermal breakdown.
-
Dry 50 µL of sample extract under nitrogen.
-
Add 30 µL MOX/Pyridine reagent. Vortex and incubate at 60°C for 60 min (Locks ketone as methoxime).
-
Add 50 µL MSTFA. Incubate at 60°C for 30 min (Silylates enols/alcohols).
-
Cool and dilute with 100 µL Ethyl Acetate prior to injection.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| System | Agilent 8890/5977B (or equivalent) | High-sensitivity MSD required. |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, excellent separation of non-polar isomers. |
| Inlet | Split/Splitless (Pulsed Splitless for trace) | 230°C (Keep <250°C to prevent pyrolysis). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) | Slow ramp (4°C/min) around elution time resolves isomers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix. |
| Ion Source | EI (70 eV), 230°C | Standard ionization. |
| Scan Mode | SIM/Scan | SIM targets: m/z 116 (McLafferty), m/z 43 (Iso), m/z M+. |
Method Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate workflow based on sample concentration and stability requirements.
Caption: Decision matrix for analytical workflow. Derivatization is recommended for biological matrices to prevent
Results & Discussion: Interpretation of Mass Spectra
Fragmentation Pathway (Underivatized)
Understanding the fragmentation is critical for structural confirmation.
-
Molecular Ion (
): Expected at m/z 240 (Formula: ). Often weak in EI. -
McLafferty Rearrangement: The 3-oxo methyl ester moiety typically yields a characteristic fragment at m/z 116 (
) via -hydrogen transfer. -
Iso-Branching: The terminal isopropyl group (11-methyl) cleavage results in loss of 43 Da (
), yielding M-43 (m/z 197) . -
-Cleavage: Cleavage adjacent to the carbonyls produces m/z 101 (
).
Fragmentation Pathway (MOX-TMS Derivative)
-
Molecular Ion: Shifted due to derivatization (
for MOX, for TMS if enolized). -
Base Peak: The methoxime group stabilizes the molecule, often producing a strong fragment at m/z 145 (Modified McLafferty).
Caption: Primary EI fragmentation pathways for the underivatized methyl ester.
Validation Criteria (Self-Validating System)
To ensure the protocol is functioning correctly ("Trustworthiness"), every run must meet these criteria:
-
Peak Tailing Factor: The target peak must have a tailing factor
. Excessive tailing indicates active sites in the liner degrading the -keto group. -
Isomer Resolution: If
isomers are present, the valley-to-peak ratio must be . -
Ion Ratios: The ratio of m/z 116 to m/z 197 must be consistent within
of the reference standard.
References
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development).
-
Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353. Link (Authoritative source on fatty acid methyl ester fragmentation).
-
ChemicalBook. (n.d.). tert-Butyl 11-methyl-3-oxododec-6-enoate (CAS 88931-74-2).[1] Link (Reference for the existence of the specific carbon skeleton and acid moiety).
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: MSTFA and MOX. Link (Protocols for ketone derivatization).
Sources
Designing bioassays using Methyl 11-methyl-3-oxododec-6-enoate for ant behavior studies
Application Note & Protocols
Topic: A Framework for Bioassay-Driven Evaluation of Methyl 11-methyl-3-oxododec-6-enoate in Ant Behavior Studies
Audience: Researchers, scientists, and drug development professionals in chemical ecology and pest management.
Abstract
The identification of novel semiochemicals that modulate insect behavior is critical for advancing our understanding of chemical ecology and developing targeted pest management strategies. This document provides a comprehensive framework for the systematic evaluation of Methyl 11-methyl-3-oxododec-6-enoate, a β-keto ester, as a potential modulator of ant behavior. While this specific compound is not yet characterized as an ant pheromone, its chemical structure belongs to classes of molecules, such as ketones and esters, known to play significant roles in insect communication, including alarm and recruitment signaling.[1][2][3] We present a series of detailed, self-validating protocols for dose-response screening, trail-following, aggregation, and alarm/aggression bioassays. This guide emphasizes the causal reasoning behind experimental design, robust data quantification, and interpretation of results, empowering researchers to rigorously assess the bioactivity of this and other novel compounds.
Scientific Rationale and Foundational Principles
Chemical Communication in Ants
Ant societies are largely organized by a sophisticated language of chemical signals called pheromones.[2] These compounds, detected by specialized chemoreceptors on the antennae, can elicit immediate behavioral responses (releaser pheromones) or induce long-term physiological changes (primer pheromones).[3][4] Key behaviors mediated by releaser pheromones include:
-
Recruitment: Guiding nestmates to food sources or new nest locations, often via trail pheromones.[5][6]
-
Alarm & Defense: Alerting the colony to threats, which can trigger aggression, panic, or attraction to the source of the signal.[7][8]
-
Aggregation: Promoting the clustering of individuals in a specific location.
Why Investigate Methyl 11-methyl-3-oxododec-6-enoate?
The structure of Methyl 11-methyl-3-oxododec-6-enoate contains a β-keto ester functional group. Ketones are integral components of alarm pheromones in many ant and bee species, often inducing rapid alert and defense behaviors.[2][8] Esters are also common in insect pheromone bouquets.[9][10] This structural precedent provides a strong rationale for hypothesizing that this compound could be biologically active in ants. The objective of the following protocols is to systematically test this hypothesis.
General Materials and Preparation
Test Compound and Reagents
-
Methyl 11-methyl-3-oxododec-6-enoate: Synthesized or procured from a chemical supplier. Purity should be ≥95% as confirmed by GC-MS.
-
Solvent: High-purity hexane or pentane. These are chosen for their high volatility, ensuring that after application, the solvent rapidly evaporates, leaving only the test compound and minimizing any behavioral effects of the solvent itself.
-
Control: Solvent only. This is the most critical control to ensure observed behaviors are due to the test compound and not the carrier.
Biological Material
-
Ant Colony: A healthy, queenright colony of a common laboratory species (e.g., Lasius niger, Tetramorium caespitum, or Solenopsis invicta). The colony should be maintained under controlled conditions (e.g., 25°C, 60% RH, 12:12 L:D cycle) and provided with water and a standard diet.[11] Foraging workers of a consistent size and age should be used for assays to minimize behavioral variability.
Equipment
-
Glass vials and microsyringes (10 µL, 50 µL).
-
Foraging arenas (e.g., plastic containers with Fluon®-coated walls to prevent escape).[12]
-
Filter paper discs or strips (e.g., Whatman No. 1).
-
Video recording equipment (camera mounted above the arena) for unbiased observation and later analysis.[13]
-
Stopwatch, forceps, and standard laboratory glassware.
Experimental Workflow: A Phased Approach
A logical progression of experiments is essential. One must first determine if the compound is active and at what concentration, before proceeding to more complex behavioral assays.
Caption: Overall experimental workflow for evaluating a novel compound.
Protocol 1: Dose-Response Bioassay
Objective: To determine the minimum and optimal concentration of the test compound that elicits a behavioral response. This is a crucial first step to avoid false negatives (if the concentration is too low) or unnatural responses (if it is too high).
Methodology:
-
Preparation of Dilutions: Prepare serial dilutions of Methyl 11-methyl-3-oxododec-6-enoate in hexane. A logarithmic scale is efficient for screening a wide range.
| Table 1: Example Serial Dilution Preparation | |
| Concentration (ng/µL) | Preparation |
| 1000 | Stock solution |
| 100 | 100 µL of Stock + 900 µL Hexane |
| 10 | 100 µL of 100 ng/µL + 900 µL Hexane |
| 1 | 100 µL of 10 ng/µL + 900 µL Hexane |
| 0.1 | 100 µL of 1 ng/µL + 900 µL Hexane |
| 0 (Control) | Pure Hexane |
-
Arena Setup: Place a small filter paper disc (1 cm diameter) in the center of a clean petri dish arena (9 cm diameter).
-
Compound Application: Apply 10 µL of a test dilution (or control) to the filter paper disc. Allow the solvent to evaporate completely (~60 seconds).
-
Introduce Ants: Introduce a single worker ant into the arena. Start a stopwatch and video recording.
-
Observation: Record the ant's behavior for 3 minutes. Quantify the following metrics:
-
Time spent on disc: Duration the ant spends physically touching the treated paper.
-
Antennal contacts: Frequency of the ant tapping the disc with its antennae.
-
First contact latency: Time until the ant first touches the disc.
-
Qualitative behaviors: Note any signs of alarm (rapid movement, open mandibles) or attraction (repeated visits).[14]
-
-
Replication: Repeat for each concentration and the control, using a new ant and a clean arena for each replicate (n=15-20 replicates per concentration).
Data Analysis: Use a one-way ANOVA or Kruskal-Wallis test to compare behavioral metrics across different concentrations. A significant difference from the solvent control indicates bioactivity. The concentration(s) eliciting the strongest response should be used in subsequent assays.
Protocol 2: Trail-Following Bioassay
Objective: To determine if the compound can function as a recruitment or trail pheromone.
Caption: Diagram of a Y-maze olfactometer for choice assays.
Methodology:
-
Arena Setup: Use a Y-maze cut from paper or glass. The stem and each arm should be of equal length (e.g., 10 cm).
-
Trail Application: Using a microsyringe, apply a 10 µL trail of the active concentration (from Protocol 1) along one arm of the Y-maze. Apply a 10 µL trail of pure solvent along the other arm. The choice of treated arm (left vs. right) should be randomized between replicates.
-
Introduce Ant: Place a single forager ant at the start of the stem.
-
Observation: Record which arm the ant chooses first (defined as moving at least 5 cm down the arm). Record the time spent in each arm.
-
Replication: Conduct at least 30 replicates, using a new ant and a clean or thoroughly washed Y-maze for each.
Data Analysis: A significant deviation from a 50:50 distribution of first choices (analyzed with a Chi-squared test) indicates a preference or avoidance. If ants consistently choose the treated arm, it suggests the compound is an attractant and potential trail pheromone.[15][16]
Protocol 3: Alarm & Aggression Bioassay
Objective: To assess if the compound elicits alarm, alert, or aggressive behaviors.
Methodology:
-
Arena Setup: Place a group of 10-15 worker ants in a petri dish arena and allow them to acclimate for 5 minutes until their activity level is low.
-
Stimulus Introduction: Dip a small piece of filter paper (0.5 cm²) into the active concentration of the test compound and introduce it into the arena using forceps, placing it near the center of the ant group. For the control, use a filter paper treated with solvent only.
-
Observation: Record the ants' behavior for 2 minutes. Quantify the behaviors listed in the table below.[14][17]
| Table 2: Quantifiable Alarm & Aggression Metrics | |
| Behavior | Description & Measurement |
| Locomotory Activity | Increased running speed, frantic, non-directional movement. Measure as the number of ants exhibiting rapid movement. |
| Mandible Flaring | Opening of mandibles in a threatening posture.[14] Measure as the number of ants displaying this behavior. |
| Gaster Flexing | Bending the abdomen forward, often in preparation to spray formic acid or sting. Measure as the number of ants displaying this. |
| Attraction to Source | Number of ants moving towards and biting/stinging the filter paper. |
| Dispersal | Number of ants moving rapidly away from the filter paper. |
Data Analysis: Compare the frequency or duration of each behavior between the test compound and the solvent control using a Mann-Whitney U test. A significant increase in any of these metrics indicates an alarm response.[7][18] Some compounds may be both attractants and alarm signals, drawing ants in to attack a perceived threat.[8]
Protocol 4: Aggregation Bioassay
Objective: To determine if the compound causes ants to arrest their movement and aggregate.
Methodology:
-
Arena Setup: Use a larger foraging arena (e.g., 30x20 cm). Divide the arena into four equal quadrants using a marker on the underside.
-
Compound Application: Apply 50 µL of the test compound to a 2 cm filter paper square and place it in the center of one randomly selected quadrant. Place three solvent-treated control squares in the center of the other three quadrants.
-
Introduce Ants: Introduce 50 worker ants into the center of the arena and allow them to disperse and explore for 10 minutes.
-
Observation: After 10 minutes, take a snapshot photograph from above or count the number of ants in each quadrant. An ant is considered in a quadrant if more than half its body is within the boundary.
-
Replication: Perform at least 10 replicates, randomizing the position of the treated quadrant each time and using a fresh group of ants.
Data Analysis: Use a Chi-squared goodness-of-fit test to determine if the distribution of ants across the four quadrants is significantly different from the expected uniform distribution (i.e., 25% in each quadrant). A significantly higher number of ants in the treated quadrant indicates an aggregation effect.
Interpretation and Further Steps
A positive result in one or more of these bioassays provides strong evidence that Methyl 11-methyl-3-oxododec-6-enoate is a behavior-modifying compound for the tested ant species.
-
Positive Trail-Following: Suggests a role as a recruitment pheromone.
-
Positive Alarm/Aggression: Suggests a role as an alarm pheromone.[8]
-
Positive Aggregation: Suggests a role as an aggregation pheromone or arrestant.
Further research could involve chemical analysis of the ant's glands to see if the compound is naturally produced, electroantennography (EAG) to confirm antennal reception, and field trials to validate laboratory findings.
References
- Valero-Gomez, A., et al. (2015). Behavior Analysis of Ants from Video Sequences. 2015 International Conference on Image and Vision Computing New Zealand (IVCNZ).
- Perna, A., et al. (2010). Analytical and Numerical Investigation of Ant Behavior under Crowded Conditions. Journal of Experimental Biology.
-
Oberst, S., et al. (2014). Quantifying Ant Activity Using Vibration Measurements. PLoS ONE. [Link]
-
Oberst, S., et al. (2014). Quantifying Ant Activity Using Vibration Measurements. ResearchGate. [Link]
-
Hill, E. M., et al. (2018). Identification of Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation. Journal of Chemical Ecology. [Link]
-
Walsh, P. T., et al. (2023). Aggressive behavior across ant lineages: importance, quantification, and associations with trait evolution. Insectes Sociaux. [Link]
- Suarez, A. V., et al. (2002). Nestmate discrimination in ants: effect of bioassay on aggressive behavior. Insectes Sociaux.
- Fujiwara-Tsujii, N., et al. (2006). Behavioral Responses to the Alarm Pheromone of the Ant Camponotus obscuripes (Hymenoptera: Formicidae). Sociobiology.
-
Oberst, S., et al. (2014). Quantifying Ant Activity Using Vibration Measurements. PLOS One Journals. [Link]
- Alfa Chemistry. Ketone-functionalized Pheromone. Alfa Chemistry.
-
Hölldobler, B., & Wilson, E. O. (1990). Alarm Communication. AntWiki. [Link]
-
Hill, E. M., et al. (2018). Identification of Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation. AntWiki. [Link]
-
Walsh, P. T., et al. (2021). The Collective Behavior of Ant Groups Depends on Group Genotypic Composition. AntWiki. [Link]
-
Abdel-Aal, A. A., et al. (2011). The Trail Pheromone of the Venomous Samsum Ant, Pachycondyla sennaarensis. Journal of Insect Science. [Link]
-
Ethology. (2023). Role of pheromones in insects. YouTube. [Link]
-
Wen, K., et al. (2022). Bioassay arena and time points of the laboratory experiments. ResearchGate. [Link]
- Tan, K., et al. (2020). Effects of trail pheromone purity, dose, and type of placement on recruiting European fire ants, Myrmica rubra, to food baits. Journal of the Entomological Society of British Columbia.
-
Klee, S., et al. (2020). Age-dependent release of and response to alarm pheromone in a ponerine ant. Journal of Experimental Biology. [Link]
-
Chen, J., et al. (2020). Bioassay units for measuring nest digging by ants. ResearchGate. [Link]
-
Wilson, E. O., & Bossert, W. H. (1963). Insect pheromones. PubMed. [Link]
-
Menzel, F., et al. (2016). Cuticular Lipids as a Cross-Talk among Ants, Plants and Butterflies. MDPI. [Link]
- Wikipedia. (n.d.). Insect pheromones. Wikipedia.
- Wiltz, B. A., et al. (2010). A Novel Delivery Method for Ant (Hymenoptera: Formicidae) Toxicants. Florida Entomologist.
-
Van Oystaeyen, A., et al. (2016). Biological activity of the enantiomers of 3-methylhentriacontane, a queen pheromone of the ant Lasius niger. Journal of Experimental Biology. [Link]
-
Nakamura, T., et al. (2019). Identification of methyl 6-methylsalicylate as the trail pheromone of the Japanese pavement ant Tetramorium tsushimae (Hymenoptera: Formicidae). ResearchGate. [Link]
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Probing Insect Olfaction: Application Notes and Protocols for Electroantennography (EAG) Responses to Methyl 11-methyl-3-oxododec-6-enoate
For: Researchers, scientists, and drug development professionals in chemical ecology, entomology, and pest management.
Introduction: Deciphering Chemical Conversations in the Insect World
Insects inhabit a world rich in chemical cues, where survival and reproduction are intricately linked to the detection of specific volatile organic compounds. These semiochemicals, including pheromones and plant volatiles, govern critical behaviors such as mating, oviposition, and foraging.[1][2] Electroantennography (EAG) stands as a cornerstone technique in chemical ecology, providing a powerful lens through which we can observe the summed electrical output of an insect's primary olfactory organs—the antennae—in response to an odorant stimulus.[3][4] This method allows for the rapid screening of compounds to determine if they are detectable by an insect's olfactory system, offering invaluable insights for the identification of novel attractants, repellents, or behavior-modifying compounds.[5]
This guide provides a comprehensive framework for utilizing EAG to investigate the olfactory responses of insects to novel or structurally intriguing compounds, using Methyl 11-methyl-3-oxododec-6-enoate as a representative test molecule. This compound, with its unique combination of a methyl-branch, a keto group, and an unsaturated bond, presents a compelling candidate for exploring the specificity and sensitivity of insect olfactory receptor neurons (ORNs). While the specific biological role of Methyl 11-methyl-3-oxododec-6-enoate is not yet defined in the public literature, its structural motifs are found in various known insect semiochemicals. For instance, methyl-branched hydrocarbons and esters are known to function as contact and sex pheromones in numerous insect species.[6][7] Similarly, ketones and unsaturated esters are common constituents of plant volatile bouquets and insect pheromone blends that elicit strong behavioral responses.
By following the detailed protocols and data interpretation guidelines herein, researchers can effectively employ EAG to screen for the biological activity of novel compounds, contributing to the development of innovative pest management strategies and a deeper understanding of insect chemical communication.
Core Principles of Electroantennography
The insect antenna is adorned with thousands of sensory hairs called sensilla, which house the ORNs.[3] When volatile molecules, such as our test compound, are introduced, they traverse the aqueous lymph within the sensilla, often facilitated by odorant-binding proteins (OBPs), to reach the dendritic membranes of the ORNs.[8] The binding of an odorant to its specific olfactory receptor (OR), a ligand-gated ion channel, triggers a depolarization of the neuronal membrane.[9] The EAG technique measures the summated potential of these individual depolarizations across a multitude of responding neurons, resulting in a characteristic negative voltage deflection.[3][8] The amplitude of this EAG response is generally proportional to the concentration of the odorant and the number of ORNs that are stimulated.
Experimental Workflow for EAG Analysis
The successful execution of an EAG experiment hinges on a systematic and precise workflow, from the preparation of the insect antenna to the final analysis of the recorded signals. The following diagram illustrates the key stages of a typical EAG experiment.
Caption: A simplified diagram of the olfactory signaling pathway leading to an EAG response.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of EAG data, several internal controls and validation steps are crucial:
-
Solvent Control: Regular application of the solvent alone confirms that the observed responses are due to the test compound and not the carrier.
-
Positive Control: The use of a known EAG-active compound for the test species (e.g., a major pheromone component or a common green leaf volatile) helps to verify the viability of the antennal preparation throughout the experiment.
-
Dose-Response Curve: A clear dose-dependent relationship, as shown in the hypothetical data, provides strong evidence for a specific olfactory interaction.
-
Replication: A sufficient number of replicates (typically 8-10 antennae) is necessary to account for biological variability and to perform meaningful statistical analysis.
-
Randomization: While stimuli are generally presented from low to high concentration, randomizing the order of different compounds being tested can help to minimize any potential order effects.
Conclusion and Future Directions
The protocols and guidelines presented in this document provide a robust framework for employing electroantennography to screen for the olfactory activity of novel compounds like Methyl 11-methyl-3-oxododec-6-enoate. A positive EAG response, as illustrated in our hypothetical data, is a critical first step in identifying potentially behaviorally active semiochemicals.
Subsequent research should aim to:
-
Couple EAG with gas chromatography (GC-EAG) to identify active compounds from complex natural extracts.
-
Conduct behavioral assays (e.g., wind tunnel or olfactometer studies) to determine if the EAG-active compound is an attractant, repellent, or has a more subtle behavioral effect. [4]* Perform single-sensillum recordings (SSR) to identify the specific types of olfactory receptor neurons that respond to the compound and to characterize their response properties in greater detail.
By integrating EAG with these complementary techniques, researchers can effectively move from initial screening to the identification and characterization of novel semiochemicals, paving the way for the development of next-generation pest management tools and a more profound understanding of the chemical ecology of insects.
References
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Guerrieri, F., & Guerin, P. M. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), 3810. [Link]
- Ansebo, L., et al. (2004). Responses to sex pheromone and plant odours by olfactory receptor neurons housed in sensilla auricillica of the codling moth, Cydia pomonella (Lepidoptera: Tortricidae). Physiological Entomology, 29(2), 104-113.
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Li, Y., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11510. [Link]
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Park, K. C., et al. (2002). Odor Discrimination using Insect Electroantennogram Responses from an Insect Antennal Array. Chemical Senses, 27(4), 343-352. [Link]
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Insect Science. (n.d.). Semiochemicals. Retrieved from [Link]
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de Fouchier, A., et al. (2017). Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire. bioRxiv. [Link]
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Wikipedia. (n.d.). Semiochemical. Retrieved from [Link]
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- Stashenko, E., et al. (2010). Functional and molecular evolution of olfactory neurons and receptors for aliphatic esters across the Drosophila genus. Journal of Experimental Biology, 213(Pt 4), 635-648.
- Gorur-Shandilya, S., et al. (2017). Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli. eLife, 6, e27670.
- Roe, R. M., et al. (2018). Novel use of aliphatic n-methyl ketones as a fumigant and alternative to methyl bromide for insect control. Pest Management Science, 74(3), 667-675.
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Journal of Plant Protection Research. (n.d.). Semiochemicals for controlling insect pests. Retrieved from [Link]
- Preprints.org. (2025). Quantification of the Minimum Number of Molecules Triggering Electroantennogram Responses of Anoplophora glabripennis Antennae. Preprints.
- Kather, R., & Martin, S. J. (2013). Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus. Insects, 4(4), 698-713.
- PeerJ. (2023). Electroantennogram and Olfactory behavioral responses of Trabala vishnou gigantina (Lepidoptera: Lasiocampidae)
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ResearchGate. (n.d.). (PDF) Semiochemicals for controlling insect pests. Retrieved from [Link]
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PubMed. (2018). Novel use of aliphatic n-methyl ketones as a fumigant and alternative to methyl bromide for insect control. [Link]
- Millar, J. G., et al. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(4), 1257-1262.
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Application Notes & Protocols for the Preparation of Pheromone Lures Containing Methyl 11-methyl-3-oxododec-6-enoate
Introduction
The precise manipulation of insect behavior through chemical signals represents a cornerstone of modern integrated pest management (IPM) and ecological research. Pheromones, the species-specific chemical messengers that mediate social and reproductive behaviors, offer an environmentally benign and highly selective tool for monitoring and controlling insect populations.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the preparation of pheromone lures, with a specific focus on lures containing Methyl 11-methyl-3-oxododec-6-enoate.
Methyl 11-methyl-3-oxododec-6-enoate is a complex organic molecule whose structure—a β-keto ester with a long, unsaturated alkyl chain—is suggestive of potential bioactivity as an insect pheromone. While this specific compound may be a novel or specialized semiochemical, the principles and methodologies for its formulation into effective controlled-release lures are well-established. These application notes are designed for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, and deployment of novel semiochemicals. The protocols herein are built upon a foundation of scientific integrity, emphasizing reproducibility, and providing the rationale behind critical experimental choices.
Part 1: Foundational Knowledge for Lure Development
Physicochemical Considerations and Handling
The efficacy and stability of a pheromone lure are intrinsically linked to the physicochemical properties of the active ingredient. For Methyl 11-methyl-3-oxododec-6-enoate, its β-keto ester functionality is a key determinant of its stability. Such compounds can be susceptible to hydrolysis and subsequent decarboxylation, particularly in the presence of moisture and at elevated temperatures.[3]
-
Stability: To ensure long-term stability, the purified compound should be stored under anhydrous conditions at low temperatures, ideally at -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Solubility: Like many insect pheromones, which are often oily liquids, this compound is expected to be soluble in non-polar organic solvents such as hexane, pentane, or dichloromethane. The choice of solvent is critical during lure preparation and must be of high purity to avoid introducing contaminants that could degrade the pheromone or interfere with insect behavior.
-
Handling: Due to the high sensitivity of insect chemoreceptors, meticulous handling is paramount to prevent cross-contamination.[4] Always use disposable gloves and clean glassware. When preparing lures for different compounds, work in a well-ventilated fume hood and change gloves between handling different chemicals.
Core Components of a Pheromone Lure
A pheromone lure is a sophisticated delivery system designed to release a specific amount of the active pheromone over a defined period. The primary components are:
-
The Pheromone (Active Ingredient): In this case, Methyl 11-methyl-3-oxododec-6-enoate. The purity of the synthetic pheromone is crucial, as even small amounts of isomers or byproducts can inhibit the attraction of the target insect species.
-
The Carrier Solvent: A volatile solvent is used to dissolve the pheromone and facilitate its application to the dispenser. The solvent must completely evaporate after loading, leaving behind only the active ingredient. Hexane is a common and effective choice.[5]
-
The Dispenser (Release Matrix): The dispenser is the physical component that holds the pheromone and controls its release into the atmosphere. The selection of an appropriate dispenser is critical for achieving the desired release kinetics (e.g., zero-order release, where the release rate is constant over time).[6]
Dispenser Technology and Controlled Release
The goal of a dispenser is to protect the pheromone from rapid degradation while ensuring a consistent release rate. A variety of dispenser types are available, each with its own advantages and applications:
-
Rubber Septa: Widely used in research due to their low cost and ease of use. They are permeable to many organic compounds and can be loaded with a simple solvent evaporation method.[5][7]
-
Polyethylene Vials and Tubes: These offer a larger reservoir capacity and are suitable for compounds with higher volatility or when longer field life is required.[7]
-
Polymeric Matrices and Membranes: Advanced dispensers may use specific polymer blends or multi-layer membranes to achieve highly controlled, zero-order release kinetics. These are often engineered for specific pheromone molecules and commercial applications.[8]
-
Wax and Gel Formulations: Waxes and organogels can be impregnated with pheromones to provide a simple and effective slow-release matrix.[7][9]
-
Microencapsulation: This technology involves enclosing micro-droplets of the pheromone within a polymer shell. This can provide excellent protection from environmental degradation and a very long field life.[6][10]
The choice of dispenser will depend on the specific research goals, the properties of the pheromone, the target insect, and environmental conditions. For initial research and development, rubber septa are an excellent and practical starting point.
Part 2: Protocols for the Preparation of Pheromone Lures
These protocols provide a step-by-step guide for the preparation of pheromone lures using rubber septa as the dispenser.
Protocol 1: Preparation of Pheromone Stock Solutions
This protocol describes how to prepare a stock solution of Methyl 11-methyl-3-oxododec-6-enoate at a precise concentration.
Objective: To create a standardized solution for repeatable loading of pheromone dispensers.
Materials:
-
Methyl 11-methyl-3-oxododec-6-enoate (purity ≥95%)
-
High-purity hexane (or other suitable volatile solvent)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes and sterile, disposable tips
-
Glass vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Work in a Fume Hood: All handling of volatile solvents and pheromones should be performed in a certified fume hood.
-
Tare the Balance: Place a clean, empty glass vial on the analytical balance and tare it.
-
Weigh the Pheromone: Using a clean micropipette, carefully transfer a precise amount of Methyl 11-methyl-3-oxododec-6-enoate into the tared vial. For example, aim for 10.0 mg. Record the exact weight.
-
Prepare the Stock Solution: To create a 10 mg/mL stock solution, dissolve the 10.0 mg of pheromone in 1.0 mL of high-purity hexane.
-
Add a small amount of hexane to the vial containing the pheromone.
-
Gently vortex the vial until the pheromone is completely dissolved.
-
Carefully transfer the solution to a 1.0 mL volumetric flask.
-
Rinse the vial with a small amount of fresh hexane and add the rinsing to the volumetric flask.
-
Add hexane to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage: Transfer the stock solution to a glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution in a freezer at -20°C.
Table 1: Example Serial Dilutions for Lure Loading
| Target Lure Dose (µg) | Stock Solution Concentration | Volume of Stock to Apply |
| 10 | 1 mg/mL | 10 µL |
| 100 | 10 mg/mL | 10 µL |
| 500 | 10 mg/mL | 50 µL |
| 1000 (1 mg) | 10 mg/mL | 100 µL |
Protocol 2: Loading Dispensers with Methyl 11-methyl-3-oxododec-6-enoate
This protocol details the process of impregnating rubber septa with the prepared pheromone stock solution.
Objective: To prepare pheromone lures with a precise and consistent dose of the active ingredient.
Materials:
-
Prepared pheromone stock solution
-
Rubber septa (pre-extracted with solvent and dried to remove impurities)
-
Micropipettes and sterile, disposable tips
-
Forceps
-
A clean, inert surface for solvent evaporation (e.g., a glass petri dish or aluminum foil)
-
Airtight storage bags or containers (e.g., foil pouches)
Procedure:
-
Set Up: In a fume hood, arrange the rubber septa on the clean, inert surface, ensuring they do not touch each other.
-
Lure Loading: Using a micropipette, carefully apply the desired volume of the pheromone stock solution directly to the center of each rubber septum. For example, to create a 100 µg lure from a 10 mg/mL stock solution, apply 10 µL.[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely from the septa. This typically takes at least 30-60 minutes in a fume hood.[5] Do not attempt to expedite this process with heat, as it may degrade the pheromone.
-
Packaging and Storage: Once the septa are completely dry, use clean forceps to transfer them into individual, clearly labeled, airtight containers. Store the prepared lures in a freezer (-20°C) until they are deployed in the field.[5] Proper storage is crucial to prevent loss of the volatile pheromone and to protect it from degradation.
Caption: Experimental workflow for pheromone lure preparation.
Part 3: Guidelines for Storage and Field Deployment
Quality Control and Validation
For research applications, it is good practice to validate the quality of the prepared lures.
-
Pre-loading Analysis: Before preparing the lures, confirm the identity and purity of the synthesized Methyl 11-methyl-3-oxododec-6-enoate using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Post-loading Verification: To confirm the amount of pheromone loaded onto a dispenser, a subset of the prepared lures can be destructively sampled. This involves extracting the pheromone from the dispenser with a known volume of solvent and quantifying the amount using GC with an internal or external standard.
Caption: Quality control workflow for pheromone lure validation.
Field Deployment Best Practices
The successful use of pheromone lures in the field depends on proper deployment and experimental design.
-
Trap Selection: The type of trap used (e.g., sticky trap, funnel trap, bucket trap) will depend on the target insect species. The trap should be designed to effectively capture insects that are attracted to the lure.[11]
-
Trap Placement: Traps should be placed at a height and in a location that is appropriate for the target insect's flight behavior. Maintain a sufficient distance between traps (e.g., at least 20 meters) to avoid interference between pheromone plumes.[4][5]
-
Controls: Always include control traps in your experimental design. This should include traps with no lure (blank) and traps baited only with the dispenser treated with solvent to account for any attraction to the trap or solvent itself.[5]
-
Data Collection: Inspect traps at regular intervals (e.g., weekly) and record the number of captured target insects. Keep detailed records of trap locations, deployment dates, and environmental conditions.[5]
-
Lure Replacement: Pheromone lures have a finite lifespan. Replace them according to the manufacturer's recommendations or based on your own release rate studies.[4]
Conclusion
The preparation of effective pheromone lures is a multi-faceted process that combines principles of organic chemistry, chemical ecology, and materials science. This guide provides a robust framework for the formulation of lures containing Methyl 11-methyl-3-oxododec-6-enoate. By adhering to these protocols for solution preparation, dispenser loading, quality control, and field deployment, researchers can generate reliable and reproducible data, advancing our understanding of chemical communication and developing innovative solutions for pest management.
References
- BenchChem. (n.d.). Designing Pheromone Lures with (E)-3-Dodecenol: Application Notes and Protocols.
- PubMed. (2004, April 21). Microparticle dispensers for the controlled release of insect pheromones.
- ACS Publications. (n.d.). Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta.
- ACS Publications. (2004, March 25). Microparticle Dispensers for the Controlled Release of Insect Pheromones. Journal of Agricultural and Food Chemistry.
- Novagrica. (n.d.). Pheromones - Dispensers.
- CABI Digital Library. (n.d.). PHEROMONES FOR THE MANAGEMENT OF INSECT PESTS OF STORED PRODUCTS: A REVIEW.
- Suterra. (2024, April 19). The Science of Suterra's Dispenser Technologies for Mating Disruption.
- RSC Publishing. (2025, October 9). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities.
- nbair. (n.d.). Protocol for designing lure for impregnating parapheromone 4[4-acetoxy) phenyl-butanone to attract male flies of Bactrocera spp.
- Google Patents. (n.d.). KR101541797B1 - Process for preparing sustained-release lure for combating pests.
- USDA APHIS. (2025, June 4). Plastic Bucket Trap Protocol.
- Tree Fruit Magazine. (n.d.). Pest monitoring: proper use of pheromone traps.
- Organic Syntheses. (n.d.). Procedure.
- Alfa Chemistry. (n.d.). Formulation Optimization - Pheromones.
- BenchChem. (n.d.). An In-depth Technical Guide to Methyl 3-oxodecanoate (CAS 22348-96-5).
- K-State Research and Extension. (n.d.). Trapping and Interpreting Captures of Stored Grain Insects.
- ChemicalBook. (n.d.). methyl 3-oxooctadecanoate synthesis.
- Honey Bee Suite. (n.d.). Honey bee genetics and pheromones.
- Wikipedia. (n.d.). List of honey bee pheromones.
- BenchChem. (n.d.). Long-term storage and stability issues of purified Methyl 3-oxodecanoate.
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Application Notes & Protocols: Microencapsulation of Methyl 11-methyl-3-oxododec-6-enoate
Abstract: This document provides a comprehensive technical guide for the microencapsulation of Methyl 11-methyl-3-oxododec-6-enoate, a lipophilic keto-ester compound. Recognizing the compound's oil-based nature, this guide details three robust and widely applicable microencapsulation techniques: Complex Coacervation, Spray Drying, and Emulsification-Solvent Evaporation. Each section offers an in-depth explanation of the underlying scientific principles, detailed step-by-step protocols, and critical parameters for process optimization. Furthermore, standardized protocols for the essential characterization of the resulting microcapsules—including morphological analysis, encapsulation efficiency, and in vitro release kinetics—are provided to ensure a self-validating workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the stability, control the release profile, and improve the handling of this and similar lipophilic active compounds.
Introduction: The Rationale for Microencapsulation
Methyl 11-methyl-3-oxododec-6-enoate is a keto-ester with a long carbon chain, rendering it highly lipophilic and likely liquid or oil-based at room temperature. Such compounds often present significant challenges in formulation and application, including susceptibility to oxidative degradation, poor aqueous solubility, and difficulties in handling and dosage uniformity.[1][2]
Microencapsulation is a technology that encases microscopic droplets or particles of an active compound (the "core") within a protective shell (the "wall" or "matrix").[1] For an oily active ingredient like Methyl 11-methyl-3-oxododec-6-enoate, this process offers several key advantages:
-
Enhanced Stability: The wall material acts as a physical barrier, protecting the core from adverse environmental factors such as oxygen, light, and moisture, thereby preventing degradation and extending shelf life.[3]
-
Controlled Release: The composition and structure of the microcapsule shell can be engineered to control the release rate and location of the active compound, which is critical for pharmaceutical and nutraceutical applications.[1][4]
-
Improved Handling: It converts a liquid, oily substance into a free-flowing powder, which simplifies handling, mixing, and formulation processes.[1]
-
Taste and Odor Masking: The encapsulating shell can effectively mask undesirable tastes or odors, improving the sensory characteristics of the final product.[1][3]
This guide will focus on three distinct, yet highly effective, methods for encapsulating this lipophilic active: Complex Coacervation, Spray Drying, and Emulsification-Solvent Evaporation.
Method 1: Complex Coacervation
Complex coacervation is a phase separation phenomenon that involves the electrostatic interaction between two oppositely charged polymers in a solution.[5] This interaction leads to the formation of a polymer-rich phase (the coacervate), which deposits around emulsified oil droplets of the core material to form a protective shell.[5][6] This technique is particularly effective for encapsulating flavors and essential oils, offering high payload capacity and strong protection against oxidation.[5][7]
The most common and well-studied polymer system for this process is the combination of gelatin (a cationic polymer below its isoelectric point) and gum arabic (an anionic polysaccharide).[6][7]
Experimental Workflow: Complex Coacervation
Caption: Workflow for microencapsulation by complex coacervation.
Detailed Protocol: Complex Coacervation
-
Preparation of Polymer Solutions:
-
Prepare a 2% (w/v) solution of Type A gelatin in deionized water, heating to 40-50°C with gentle stirring until fully dissolved.
-
In a separate vessel, prepare a 2% (w/v) solution of gum arabic in deionized water, also warming to 40-50°C.
-
-
Emulsification:
-
Combine the gelatin and gum arabic solutions.
-
Add Methyl 11-methyl-3-oxododec-6-enoate as the core material. A typical starting core-to-wall ratio is 1:1 or 2:1.
-
Homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes to create a fine oil-in-water (O/W) emulsion with droplet sizes in the desired range (e.g., 50-150 µm).
-
-
Induction of Coacervation:
-
Transfer the emulsion to a larger beaker equipped with a mechanical stirrer (400 rpm).[8]
-
Slowly, drop by drop, add a 10% aqueous acetic acid solution to the emulsion. This step is critical as it lowers the pH, protonating the carboxyl groups of gum arabic and, more importantly, bringing the gelatin below its isoelectric point, making it positively charged and facilitating electrostatic attraction.
-
Monitor the pH continuously. Coacervation is typically induced at a pH of approximately 4.0.[8] The formation of the coacervate will be visible as the clear solution becomes turbid.
-
-
Shell Hardening (Gelation & Cross-linking):
-
Once the desired pH is reached and coacervation is observed, place the beaker in an ice bath to cool the suspension to below 10°C. This promotes the gelation of the gelatin-rich shell.
-
For permanent hardening, a cross-linking agent is required. Add 0.5 mL of 25% aqueous glutaraldehyde per gram of gelatin used.[8][9] Allow the suspension to stir for 12-18 hours at room temperature to complete the cross-linking reaction.
-
-
Recovery and Drying:
-
Collect the hardened microcapsules by filtration or centrifugation.
-
Wash the microcapsules several times with deionized water to remove any unreacted materials.
-
Dry the final product. Freeze-drying is often preferred to maintain the structural integrity of the microcapsules.
-
Table 1: Key Parameters for Complex Coacervation
| Parameter | Typical Range | Rationale & Impact on Outcome |
| Core:Wall Ratio | 1:1 to 2:1 | Affects payload, encapsulation efficiency, and capsule stability. Higher core loads can reduce efficiency.[7] |
| Polymer Conc. | 1-5% (w/v) | Influences the viscosity of the system and the thickness of the capsule wall. |
| Homogenization Speed | 3,000-15,000 rpm | Determines the initial oil droplet size, which directly correlates with the final microcapsule size.[7] |
| Coacervation pH | 3.8 - 4.5 | The optimal pH for maximal electrostatic interaction between gelatin and gum arabic. Critical for high yield.[6][8] |
| Cross-linker Conc. | 0.1-0.5% (of total) | Determines the rigidity and release properties of the shell. Insufficient cross-linking leads to weak capsules. |
Method 2: Spray Drying
Spray drying is a highly scalable and cost-effective microencapsulation technique widely used in the food and pharmaceutical industries.[5] The process involves atomizing an emulsion (containing the core material, wall material, and a solvent, typically water) into a stream of hot air. The high temperature causes the solvent to evaporate almost instantaneously, leaving behind solid microcapsules with the core material entrapped within the dried wall matrix.[5][10]
Common wall materials include maltodextrin, gum arabic, and whey proteins, which are chosen for their good solubility, emulsifying properties, and ability to form a protective film.[5][11]
Experimental Workflow: Spray Drying
Caption: Workflow for microencapsulation by spray drying.
Detailed Protocol: Spray Drying
-
Preparation of the Emulsion:
-
Prepare the wall material solution by dissolving a mixture of gum arabic and maltodextrin (e.g., in a 1:2 ratio) in warm deionized water to achieve a total solids concentration of 20-40% (w/v).[11]
-
Add Methyl 11-methyl-3-oxododec-6-enoate to the wall material solution. The oil load is typically 20-30% of the total solids content.
-
Homogenize the mixture using a high-shear mixer at 8,000-12,000 rpm for 5-10 minutes to form a stable, fine emulsion.[11] The stability of this emulsion is paramount for successful encapsulation.
-
-
Spray Drying Process:
-
Preheat the spray dryer to the desired inlet temperature. A common range is 170-190°C.[10]
-
Continuously stir the emulsion with a magnetic stirrer to maintain its homogeneity during the process.
-
Feed the emulsion into the spray dryer's atomizer using a peristaltic pump at a controlled feed rate (e.g., 10-20 mL/min).
-
Set the atomizing air pressure according to the manufacturer's recommendations (e.g., 3-5 bar).[10][12]
-
-
Collection:
-
The hot drying air evaporates the water, and the solid microcapsules are carried into a cyclone separator.
-
The dried powder is collected in the product collection vessel at the bottom of the cyclone. The outlet air temperature, typically between 75-95°C, is an important indicator of drying efficiency.[13]
-
Store the collected microcapsules in an airtight container in a cool, dark, and dry place.
-
Table 2: Key Parameters for Spray Drying
| Parameter | Typical Range | Rationale & Impact on Outcome |
| Inlet Air Temperature | 160 - 200°C | Higher temperatures increase evaporation rate but can risk degrading the core material. Too low, and the powder will be sticky with high moisture.[13] |
| Outlet Air Temperature | 75 - 95°C | An indicator of drying efficiency. Controlled by the feed rate and inlet temperature. |
| Feed Rate | 10 - 30 mL/min | Affects the outlet temperature and residence time. A higher feed rate will lower the outlet temperature. |
| Total Solids Content | 20 - 50% (w/v) | Higher solids content is more economical but increases emulsion viscosity, which can affect atomization. |
| Atomization Pressure | 2 - 6 bar | Higher pressure generally results in smaller droplet sizes and, consequently, smaller microcapsules. |
Method 3: Emulsification-Solvent Evaporation
The oil-in-water (O/W) emulsification-solvent evaporation technique is a versatile method for preparing polymer-based microcapsules.[4] This process is particularly well-suited for encapsulating lipophilic drugs.[14]
The method involves four main steps:
-
Dissolving a polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, or Poly-ε-caprolactone - PCL) and the active compound in a water-immiscible organic solvent.[14][15]
-
Emulsifying this "oil phase" into an aqueous solution containing a stabilizer (e.g., Polyvinyl alcohol - PVA) to form O/W droplets.[4][15]
-
Evaporating the organic solvent, which causes the polymer to precipitate at the droplet interface, forming a solid shell.[14]
-
Harvesting and drying the resulting microcapsules.[15]
Experimental Workflow: Emulsification-Solvent Evaporation
Caption: Workflow for microencapsulation by emulsification-solvent evaporation.
Detailed Protocol: Emulsification-Solvent Evaporation
-
Preparation of the Organic (Oil) Phase:
-
Dissolve an appropriate amount of Poly-ε-caprolactone (PCL) in dichloromethane (DCM) to create a 5-10% (w/v) polymer solution.
-
Dissolve the Methyl 11-methyl-3-oxododec-6-enoate in this polymer solution.
-
-
Preparation of the Aqueous (Water) Phase:
-
Prepare a 1-2% (w/v) solution of Polyvinyl alcohol (PVA) in deionized water. The PVA acts as a stabilizer to prevent the oil droplets from coalescing.[4]
-
-
Emulsification:
-
Add the organic phase to the aqueous phase (a typical volume ratio is 1:5 to 1:10, O:W) under high-speed homogenization (e.g., 8,000-15,000 rpm) for 3-5 minutes. This creates a fine O/W emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir continuously with a mechanical stirrer at a moderate speed (300-500 rpm) at room temperature.
-
Leave the system stirring for at least 4-6 hours, or until all the dichloromethane has evaporated.[4] The evaporation leads to polymer precipitation around the core droplets, forming solid microcapsules.
-
-
Harvesting and Drying:
-
Collect the microcapsules by centrifugation (e.g., 5,000 g for 10 minutes).
-
Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove residual PVA.
-
Freeze-dry the washed microcapsules to obtain a fine, free-flowing powder.
-
Table 3: Key Parameters for Emulsification-Solvent Evaporation
| Parameter | Typical Range | Rationale & Impact on Outcome |
| Polymer Type/Conc. | PCL, PLGA / 5-15% | Determines shell properties (degradation rate, permeability) and viscosity of the organic phase. Higher concentration can lead to larger particles.[16] |
| Stabilizer Conc. | 0.5 - 5% PVA | Affects droplet stability and final particle size. Higher concentrations lead to smaller, more stable droplets but can be difficult to wash off.[4] |
| O/W Phase Ratio | 1:5 to 1:20 | Influences emulsion viscosity and droplet size. A higher aqueous phase volume generally leads to smaller particles.[17] |
| Stirring Speed | 300 - 600 rpm | The speed during solvent evaporation must be sufficient to keep particles suspended but not so high as to cause them to break apart. |
| Solvent Choice | Dichloromethane | Must be immiscible with water and have a low boiling point for easy evaporation.[4] |
Characterization of Microcapsules
Successful encapsulation must be verified through rigorous characterization. The following protocols are essential for validating the quality and performance of the produced microcapsules.[18]
Table 4: Summary of Key Characterization Techniques
| Technique | Parameter Measured | Purpose & Expected Outcome |
| Scanning Electron Microscopy (SEM) | Particle Size, Shape, Surface Morphology | To visually confirm the formation of spherical microcapsules and assess surface characteristics (smooth, porous, or aggregated).[16] |
| Laser Diffraction | Particle Size Distribution | To quantitatively determine the mean particle size and the polydispersity index (PDI), ensuring batch-to-batch consistency.[16] |
| Spectrophotometry / Chromatography | Encapsulation Efficiency (EE) & Drug Loading (DL) | To quantify the amount of active compound successfully encapsulated within the microcapsules. High EE% is desirable. |
| In Vitro Dissolution Apparatus | In Vitro Release Profile | To determine the release kinetics of the active from the microcapsules in simulated physiological fluids (e.g., gastric and intestinal).[19][20] |
Protocol 5.1: Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Total Oil (O_total): Accurately weigh a sample of microcapsules (e.g., 100 mg). Crush the microcapsules using a mortar and pestle and extract the total oil content using a suitable solvent (e.g., hexane or dichloromethane) for 1 hour.[10] Determine the quantity of the active compound in the solvent using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Surface Oil (O_surface): Accurately weigh another sample of intact microcapsules (e.g., 100 mg). Wash the powder with the same solvent for a short period (1-2 minutes) to dissolve only the oil on the surface.[10] Quantify the active in the solvent.
-
Calculations:
-
Encapsulation Efficiency (EE %) = ((O_total - O_surface) / O_total) * 100[10]
-
Drug Loading (DL %) = ((O_total - O_surface) / Weight of Microcapsules) * 100
-
Protocol 5.2: In Vitro Release Study
This protocol simulates the passage of the microcapsules through the gastrointestinal tract.[19]
-
Simulated Gastric Fluid (SGF) Preparation: Prepare SGF (pH 1.2) by dissolving pepsin and NaCl in water and adjusting the pH with HCl.[19]
-
Simulated Intestinal Fluid (SIF) Preparation: Prepare SIF (pH 6.8) by dissolving pancreatin and monobasic potassium phosphate in water and adjusting the pH with NaOH.[19]
-
Release Study:
-
Accurately weigh a quantity of microcapsules and place them in a known volume of SGF at 37°C in a shaking water bath or dissolution apparatus.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the medium, replacing it with fresh SGF.
-
After 2 hours, transfer the microcapsules (e.g., by centrifugation and resuspension) to SIF and continue the study for several more hours, again collecting aliquots at set intervals.[19][20]
-
Analyze the amount of released active in each aliquot using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. The goal is often minimal release in SGF and sustained release in SIF.[21][22]
-
Application Notes & Troubleshooting
-
Low Encapsulation Efficiency: This can be caused by poor emulsion stability, inappropriate core:wall ratio, or cracks in the microcapsule shell (especially in spray drying due to high temperatures). Solution: Increase stabilizer concentration, optimize the core:wall ratio, or lower the spray drying inlet temperature.
-
Particle Aggregation: Often occurs due to sticky surfaces (high residual moisture) or static charges. Solution: Ensure complete drying (optimize outlet temperature in spray drying), use anti-caking agents, or optimize the washing steps in the solvent evaporation method to remove excess stabilizer.
-
Broad Particle Size Distribution: Usually a result of inconsistent homogenization or atomization. Solution: Increase homogenization time/speed to ensure a uniform initial droplet size. Check the atomizer nozzle for clogs during spray drying.
-
Burst Release: A high initial burst release indicates excessive surface oil. Solution: Improve the emulsification step to ensure the core is fully encased. Optimize washing procedures to effectively remove surface-adhered active.
References
-
Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
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Innovative Microencapsulation Techniques of Bioactive Compounds: Impact on Physicochemical and Sensory Properties of Food Products and Industrial Applications. (2025, November 9). MDPI. Retrieved February 17, 2026, from [Link]
-
The effect of core oil on the encapsulation efficiency and mechanical properties of microcapsules prepared using complex coacervation followed by spray drying/coating. (2025, January 15). Oxford Academic. Retrieved February 17, 2026, from [Link]
-
Microencapsulation of essential oils by complex coacervation method: preparation, thermal stability, release properties and applications. (2020, November 12). Taylor & Francis. Retrieved February 17, 2026, from [Link]
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In Vitro Release Study of Freeze-Dried and Oven-Dried Microencapsulated Kenaf Seed Oil. (n.d.). Nutrition Society of Malaysia. Retrieved February 17, 2026, from [Link]
-
Stability and in vitro release behaviour of encapsulated omega fatty acid-rich oils in lentil protein isolate-based microcapsules. (2017, June 23). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]
-
Encapsulation of Essential Oils Using Complex Coacervation: A Study on Microcapsule Formation and Efficiency. (2024, October 1). ResearchGate. Retrieved February 17, 2026, from [Link]
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Stability and in vitro release behaviour of encapsulated omega fatty acid-rich oils in lentil protein isolate-based microcapsules. (2018, February 15). PubMed. Retrieved February 17, 2026, from [Link]
-
Microencapsulation using emulsification/solvent evaporation: an overview of techniques and applications. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
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Characterization of microcapsules. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]
-
Microencapsulation of Orange Oil by Complex Coacervation and its Release Behavior. (n.d.). International Journal of Engineering. Retrieved February 17, 2026, from [Link]
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Exploring in vitro release and digestion of commercial DHA microcapsules from algae oil and tuna oil with whey protein and casein as wall materials. (2022, January 24). PubMed. Retrieved February 17, 2026, from [Link]
-
Influence of the particle size of encapsulated chia oil on the oil release and bioaccessibility during in vitro gastrointestinal digestion. (2022, January 19). RSC Publishing. Retrieved February 17, 2026, from [Link]
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Development, Characterization, and In Vitro Evaluation of Resveratrol-Loaded Poly-(ε-caprolactone) Microcapsules Prepared by Ultrasonic Atomization for Intra-Articular Administration. (n.d.). PMC - PubMed Central. Retrieved February 17, 2026, from [Link]
-
Microencapsulation of Carotenoid-Enriched Plant-Based Oils by Spray-Drying Using Alternative Vegan Wall Materials: A Strategy to Improve Stability and Antioxidant Activity. (2025, September 27). MDPI. Retrieved February 17, 2026, from [Link]
-
Emulsification and Solvent Evaporation. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]
-
Microencapsulation by solvent extraction/evaporation: reviewing the state of the art of microsphere preparation process technology. (n.d.). Kinam Park. Retrieved February 17, 2026, from [Link]
-
MICROENCAPSULATION TECHNIQUES: A COMPREHENSIVE REVIEW. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Layer-By-Layer Microcapsules for the Delivery of Lipophilic Drugs. (n.d.). IISTE.org. Retrieved February 17, 2026, from [Link]
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Simultaneous microencapsulation of hydrophilic and lipophilic bioactives in liposomes produced by an ecofriendly supercritical fluid process. (2017, September 15). PubMed. Retrieved February 17, 2026, from [Link]
-
Preparation and characterization of microspheres based on blend of poly(lactic acid) and poly(ɛ-caprolactone) with poly(vinyl alcohol) as emulsifier. (2010, June 21). Arabian Journal of Chemistry. Retrieved February 17, 2026, from [Link]
-
Chia seed oil microencapsulated by spray-drying: optimization and microcapsules characteristics. (2024, July 28). Food Research. Retrieved February 17, 2026, from [Link]
-
Lipid Microencapsulation: Protecting Pharmaceutical and Nutraceutical Active Ingredients. (2021, April 1). Tablets & Capsules. Retrieved February 17, 2026, from [Link]
-
Microencapsulation of Vegetable Oil - Alternative Approaches Using Membrane Technology and Spray Drying. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]
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Microencapsulation of linseed oil by spray drying for functional food application. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]
-
Characterization of microcapsules. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Spray Drying for the Encapsulation of Oils—A Review. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]
-
Microcapsule practical characterization. (2022, February 21). YouTube. Retrieved February 17, 2026, from [Link]
-
Design of Experiment for Optimizing Microencapsulation by the Solvent Evaporation Technique. (2023, December 29). MDPI. Retrieved February 17, 2026, from [Link]
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Methyl 11-methyl-dodecanoate - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]
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Methyl 3-oxododecanoate (CAS 76835-64-8): Odor profile, Properties, & IFRA compliance. (n.d.). Good Scents Company. Retrieved February 17, 2026, from [Link]
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Methyl 3-oxooctadecanoate. (n.d.). PubChem - NIH. Retrieved February 17, 2026, from [Link]
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Methyl 3-oxododecanoate. (n.d.). PubChem - NIH. Retrieved February 17, 2026, from [Link]
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The Chemical Properties and Applications of Methyl 3-Oxohexanoate. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 17, 2026, from [Link]
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Storage and handling protocols for Methyl 11-methyl-3-oxododec-6-enoate solutions
Application Notes & Protocols: Methyl 11-methyl-3-oxododec-6-enoate
Introduction
Methyl 11-methyl-3-oxododec-6-enoate is a multifaceted organic molecule characterized by three key functional regions: a methyl ester, a beta-keto group, and an internal carbon-carbon double bond. This unique combination makes it a valuable intermediate in various research and development applications, particularly in the synthesis of complex chemical entities. However, these same functional groups render the molecule susceptible to specific degradation pathways. The integrity and purity of solutions containing this compound are paramount for generating reproducible and reliable experimental results.
This guide provides a detailed framework for the proper storage and handling of Methyl 11-methyl-3-oxododec-6-enoate solutions. It is designed for researchers, scientists, and drug development professionals, offering insights into the chemical rationale behind these protocols to ensure the long-term stability and efficacy of the compound.
Chemical Stability Profile
The stability of Methyl 11-methyl-3-oxododec-6-enoate is primarily influenced by its unsaturated beta-keto ester structure. Understanding the potential degradation pathways is critical for designing effective storage and handling strategies.
-
Hydrolytic & Decarboxylative Instability : As a beta-keto ester, the compound is susceptible to hydrolysis of the methyl ester group, particularly in the presence of moisture, acids, or bases.[1][2] This reaction forms the corresponding β-keto acid, which is inherently unstable and can readily undergo decarboxylation, especially when heated, to yield a ketone (11-methyl-dodec-6-en-3-one) and carbon dioxide.[2] This two-step degradation pathway is a primary concern for long-term stability.[2]
-
Oxidative Instability : The presence of a double bond in the aliphatic chain makes the molecule vulnerable to oxidation.[1][3] This process can be initiated by atmospheric oxygen, light (photodegradation), heat, or trace metal ions, proceeding through a free-radical mechanism to form hydroperoxides and other oxidative cleavage products.[1][4] Such degradation can lead to a complex mixture of impurities, compromising sample integrity.
-
Keto-Enol Tautomerism : Beta-keto esters exist in a chemical equilibrium between their keto and enol forms.[2] While this is not a degradation pathway, the tautomeric state can be influenced by solvent polarity and temperature, affecting the compound's reactivity and susceptibility to other degradation mechanisms.[2] The enol form is typically more prevalent in non-polar solvents.[2]
Caption: Key degradation pathways for Methyl 11-methyl-3-oxododec-6-enoate.
Recommended Storage Protocols
To mitigate the degradation risks outlined above, stringent storage conditions are necessary. The following protocols are recommended for both the neat compound and its solutions.
Neat Compound Storage
If received as a solid or neat oil, Methyl 11-methyl-3-oxododec-6-enoate should be stored in a tightly sealed container, with the headspace flushed with an inert gas (argon or nitrogen). Storage at -20°C is suitable for short-to-medium term, while -80°C is recommended for long-term preservation.
Solution Storage
The choice of solvent and storage conditions is critical for maintaining the integrity of the compound in solution.
-
Solvent Selection : Aprotic, anhydrous-grade solvents are strongly recommended. Solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), or ethyl acetate are suitable choices. Avoid protic solvents like methanol or ethanol, which can participate in transesterification or hydrolysis.[5] Ensure solvents are of high purity and free from acidic or basic impurities.
-
Temperature : Low temperatures are essential to slow the rates of all potential degradation reactions.
-
Short-Term (1-2 weeks): -20°C
-
Long-Term (>2 weeks): -80°C
-
-
Atmosphere : To prevent oxidation, solutions must be stored under an inert atmosphere.[1] This involves using solvents that have been sparged with argon or nitrogen and ensuring the container headspace is flushed with inert gas before sealing.
-
Container Selection : Use amber glass vials with Teflon-lined screw caps. The amber glass protects the solution from light, preventing photodegradation, while the Teflon liner provides an inert seal, preventing leaching and solvent evaporation.[1]
Data Summary: Solution Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Aprotic (e.g., Acetonitrile, THF, Ethyl Acetate) | Prevents hydrolysis, transesterification, and acid/base-catalyzed degradation. |
| Temperature | -20°C (Short-Term) or -80°C (Long-Term) | Minimizes rates of hydrolysis, oxidation, and decarboxylation.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the C=C double bond.[1] |
| Container | Tightly Sealed Amber Glass Vial w/ Teflon-lined Cap | Protects from light and prevents contamination and evaporation.[1] |
Handling Protocols
Proper handling techniques are as crucial as storage conditions. The goal is to minimize exposure to atmospheric moisture, oxygen, and light during manipulation.
Personal Protective Equipment (PPE)
Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[6] Handling should be performed in a well-ventilated area or a chemical fume hood.
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines a self-validating system for preparing stable stock solutions.
-
Preparation:
-
Bring the sealed vial of neat Methyl 11-methyl-3-oxododec-6-enoate and a sealed bottle of anhydrous solvent to room temperature in a desiccator to prevent water condensation.
-
Pre-warm a magnetic stir bar and any necessary glassware in an oven and cool under a stream of inert gas or in a desiccator.
-
-
Weighing:
-
Briefly open the vial of the compound, quickly weigh the desired amount into a tared, dry glass vial, and immediately reseal the stock container.
-
-
Dissolution under Inert Atmosphere:
-
Place the tared vial containing the compound and a stir bar under a gentle stream of argon or nitrogen.
-
Using a dry syringe, add the required volume of anhydrous solvent.
-
Seal the vial with a Teflon-lined cap. For repeated access, a cap with a septum is recommended.
-
-
Mixing and Storage:
-
Stir the solution until the compound is fully dissolved.
-
Wrap the vial in aluminum foil or place it in a light-blocking container to provide additional protection from light.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store immediately at the appropriate temperature (-20°C or -80°C).
-
Aliquoting and Use
To preserve the integrity of the main stock solution, it is best practice to prepare single-use aliquots.
-
If working from a larger stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
-
Use a dry, inert gas-flushed syringe to withdraw the required volume.
-
Immediately re-flush the headspace of the stock solution vial with inert gas before re-sealing and returning to storage.
Caption: Workflow for preparing and storing solutions.
Troubleshooting
-
Discoloration (Yellowing): A change in color may indicate oxidative degradation.[2] The sample's purity should be re-assessed by an appropriate analytical method (e.g., HPLC, LC-MS).
-
Precipitate Formation: If a precipitate forms upon cooling and does not redissolve at room temperature, it may be a degradation product.[2]
-
Loss of Activity/Inconsistent Results: This is a primary indicator of compound degradation. It is recommended to use a freshly prepared solution or a new aliquot from a properly stored stock.
Conclusion
The chemical stability of Methyl 11-methyl-3-oxododec-6-enoate in solution is contingent upon strict adherence to protocols that mitigate risks from hydrolysis, decarboxylation, and oxidation. By utilizing anhydrous aprotic solvents, maintaining an inert atmosphere, storing at low temperatures, and protecting solutions from light, researchers can ensure the integrity of the compound, leading to more accurate and reproducible scientific outcomes.
References
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- BenchChem.
- ResearchGate.
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- Cheméo.
- Sigma-Aldrich. (2024).
- ResearchGate. Transformation of Unsaturated Fatty Acids/Esters to Corresponding Keto Fatty Acids/Esters by Aerobic Oxidation with Pd(II)/Lewis Acid (LA)
- Thermo Fisher Scientific. (2011).
- Cayman Chemical. (2021).
- INDOFINE Chemical Company, Inc.
- Organic Syntheses. (2014).
- RSC Publishing. (2021).
- AK Lectures.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
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Minimizing background noise in mass spectrometry of Methyl 11-methyl-3-oxododec-6-enoate
Ticket ID: #MS-KETO-FAME-001 Subject: Minimizing Background Noise & Optimizing S/N for Branched Keto-Ester Analysis Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2][3][4]
Executive Summary
You are analyzing Methyl 11-methyl-3-oxododec-6-enoate , a specialized branched fatty acid methyl ester (FAME) featuring a
High background noise in this analysis typically stems from three convergent sources:
-
Thermal Degradation: The 3-oxo moiety makes the molecule thermally labile, leading to on-column degradation that manifests as "chemical noise" or baseline drift.[1][2][4]
-
Matrix Interference: Co-eluting lipids (triglycerides, sterols) from biological matrices.[1][3][4]
-
Spectral Contamination: Column bleed (siloxanes) overlapping with low-mass fragments characteristic of methyl esters.[1][2][3][4]
This guide provides a self-validating protocol to isolate your analyte from this noise floor.
Module 1: Sample Preparation & Extraction
The majority of "noise" is actually signal from unwanted matrix components.
Q: I see a high baseline of "grass" peaks obscuring my analyte. Is this instrument noise?
A: Likely not. This is usually matrix background .[1][2][4] For a mid-polarity compound like Methyl 11-methyl-3-oxododec-6-enoate, simple liquid-liquid extraction (LLE) often pulls in excess neutral lipids.[1][2][3][4]
Protocol: Silica Gel Fractionation To reduce noise, you must physically separate your keto-ester from bulk lipids before injection.[1][2][3][4]
-
Condition a 500 mg Silica SPE cartridge with Hexane.[1][2][4]
-
Load sample in Hexane.
-
Wash with 5 mL Hexane (removes non-polar hydrocarbons).[1][2][3][4]
-
Elute with 5 mL 5% Diethyl Ether in Hexane .
Q: Can I use plastic tubes for extraction?
A: Absolutely not. Phthalates (plasticizers) are ubiquitous contaminants that fragment into ions (m/z 149) that dominate the baseline.[3]
-
Rule: Use only glass, Teflon, or stainless steel.[1][2][3][4]
-
Solvents: Use only LC-MS/GC-MS grade solvents. Lower grades contain residue that concentrates during evaporation, creating a high noise floor.[2][3][4]
Module 2: Chromatographic Optimization (GC-MS Focus)
Preventing the "Noise" of Thermal Breakdown.
Q: My peak tails significantly, and the baseline rises after the peak. What is happening?
A: This is thermal decomposition .[1][2][4] The 3-oxo group promotes decarboxylation or polymerization in a hot injector port.[2][4] The "tail" is actually reaction byproducts eluting continuously.
The Fix: Cold On-Column or PTV Injection [1][2]
Q: Which column minimizes bleed for this specific molecule?
A: You need a column that resolves the C6 double bond and the C11 methyl branch without excessive bleed.
| Column Type | Suitability | Noise Profile | Recommendation |
| 5%-Phenyl (e.g., DB-5ms) | Moderate | Low Bleed | Good for general screening, but may co-elute isomers.[1][2][3][4] |
| Wax / PEG (e.g., DB-Wax) | High | High Bleed | Avoid. High bleed at high temps masks the analyte.[1][2][3] |
| Cyanopropyl (e.g., DB-23) | Optimal | Medium Bleed | Best resolution of the double bond.[1][2][3] Use "Low Bleed" variants (e.g., VF-23ms).[1][3][4] |
Module 3: Mass Spectrometry Parameters
Tuning the detector to see the signal, not the background.
Q: In EI mode, the molecular ion is invisible.[3] How do I confirm the structure?
A: 3-oxo esters rarely show a strong molecular ion (
-
Target Ions for SIM (Selected Ion Monitoring):
-
Noise Reduction Strategy: Switch from Full Scan (m/z 50-500) to SIM Mode . Monitor only the 3-4 characteristic ions.[1][2][4] This increases Sensitivity/Noise ratio by 10-100x.[1][2][4]
Q: I have an LC-MS (ESI). Can I analyze it there?
A: Yes, but FAMEs ionize poorly in ESI.
-
Solution: Use APCI (Atmospheric Pressure Chemical Ionization) or add Ammonium Acetate (5-10 mM) to the mobile phase to promote
adduct formation.[1][2][3] -
Warning: ESI is very susceptible to solvent background noise.[1][2][4] Ensure your mobile phase is fresh (<48 hours) to prevent microbial growth which adds noise.[3][4]
Visual Troubleshooting Workflow
The following diagram illustrates the logical path to identify and eliminate noise sources for Methyl 11-methyl-3-oxododec-6-enoate.
Caption: Logic flow for diagnosing noise sources: distinguishing between system contamination, thermal instability of the 3-oxo group, and matrix interference.
Module 4: Maintenance & System Hygiene
Routine Maintenance Checklist
-
Change the Septum: Every 50 injections.[4] A coring septum releases silicone particles (m/z 73, 207, 281) directly into the source.[3]
-
Cut the Column: Remove 10-20 cm from the inlet side weekly.[2][4] Non-volatile matrix builds up here, acting as a "pseudo-stationary phase" that causes band broadening and noise.[2][3][4]
-
Source Cleaning: If m/z 69, 219, 502 (PFTBA tuning gas) ratios are unstable, the source is dirty.[2][3] Clean the repeller and ion volume.
Reference Data: Common Background Ions
Use this table to identify the source of your noise peaks.
| m/z Value | Probable Source | Corrective Action |
| 149 | Phthalates (Plasticizer) | Remove plastic tubing/caps; use glass.[1][2][3][4] |
| 207, 281 | Polysiloxanes (Column Bleed/Septum) | Trim column, change septum, lower max temp. |
| 43, 57, 71... | Hydrocarbons (Grease/Fingerprints) | Wear gloves; check carrier gas trap.[1][2][3] |
| 73, 147 | TMS derivatives (if used) | Ensure excess reagent is evaporated.[1][2][3][4] |
References
-
Sparkman, O. D. (2005).[1][3][4] Mass Spectrometry Desk Reference. Global View Publishing.[1][2][4] (Standard reference for background ion identification).
-
Christie, W. W. (2024).[1][3][4] Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps. Available at: [Link] (Authoritative source on FAME fragmentation and 3-oxo artifacts).[1][2][3][4]
-
Agilent Technologies. (2023).[1][2][3][4] GC/MS Maintenance Guide: Minimizing Bleed and Background. Available at: [Link]
Sources
Enhancing the Half-life of Methyl 11-methyl-3-oxododec-6-enoate in Agricultural Settings: A Guide for Researchers
<Technical Support Center >
Introduction: Methyl 11-methyl-3-oxododec-6-enoate is a specialized fatty acid methyl ester (FAME) with potential applications in agriculture as an insect growth regulator or juvenoid mimic. Like many biologically active molecules, its efficacy in the field is directly tied to its environmental persistence. A short half-life can prevent the compound from reaching its target at an effective concentration for the required duration. This guide provides researchers, scientists, and formulation professionals with a comprehensive technical resource for troubleshooting common issues and implementing strategies to enhance the stability and half-life of this and similar compounds in agricultural settings.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Q1: What is Methyl 11-methyl-3-oxododec-6-enoate and what are its primary degradation pathways?
A: Methyl 11-methyl-3-oxododec-6-enoate is a C13-FAME derivative. Its structure contains several functional groups susceptible to environmental degradation: a methyl ester, a ketone, and a carbon-carbon double bond. The primary pathways for its breakdown in an agricultural environment are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is significantly influenced by pH. Under alkaline (high pH) conditions, saponification can occur, rapidly degrading the molecule.[1][2] While methyl esters are generally stable between pH 1-10, extreme soil or water pH can accelerate degradation.[1][3]
-
Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can break chemical bonds within the molecule, particularly at the C=C double bond.[4][5][6] This is a major degradation pathway for many agrochemicals applied to plant surfaces or the top layer of soil.
-
Microbial Degradation: Soil microorganisms (bacteria and fungi) can use the molecule as a carbon source.[7][8] Enzymes such as esterases can cleave the ester bond, and the resulting fatty acid can be broken down through processes like β-oxidation.[8][9] The rate of microbial degradation is influenced by soil type, organic matter content, moisture, and temperature.[10][11]
Q2: What is a desirable half-life for a compound like this, and what factors influence it?
A: The "ideal" half-life is application-specific. For a compound targeting a pest with a multi-week life cycle, a half-life of 1-3 weeks on plant surfaces might be desirable.[6] Conversely, for soil-based applications, a longer half-life might be needed. The half-life is not a single value but varies dramatically based on environmental conditions.[6]
| Factor | Impact on Half-life | Mechanism |
| Sunlight (UV) | Decreases | Photodegradation (cleavage of chemical bonds).[6] |
| Soil/Water pH | Decreases (at high or low extremes) | Alkaline or acid-catalyzed hydrolysis of the ester group.[2] |
| Temperature | Decreases (with increase) | Increases the rate of chemical reactions and microbial activity.[10] |
| Microbial Activity | Decreases | Enzymatic breakdown of the molecule for energy.[7][12] |
| Soil Organic Matter | Can Increase or Decrease | High organic matter can increase microbial activity (decreasing half-life) or increase sorption, protecting the molecule from degradation (increasing half-life).[11] |
Q3: What are the primary formulation strategies to enhance the half-life of this compound?
A: Formulation is key to protecting the active ingredient. The main strategies involve creating a protective barrier or modifying the immediate chemical environment.[13][14]
-
Microencapsulation: This is a leading technique where the active ingredient is encased within a protective polymer shell.[15][16][17] This shell can shield the molecule from UV light, hydrolysis, and microbial attack, providing a controlled, slow release.[16][17]
-
Use of Adjuvants: Adjuvants are additives that improve the performance of agrochemicals.[18][19][20] For stability, key adjuvants include:
-
UV Protectants: Compounds that absorb UV radiation, preventing it from reaching the active ingredient.
-
Stickers/Adhesion Agents: These help the formulation adhere to plant surfaces, preventing it from being washed away by rain and increasing its persistence.[19][21]
-
Buffering Agents: These are used to control the pH of the spray solution, preventing alkaline hydrolysis in the tank and on the plant surface.[2][20]
-
-
Emulsion Formulations (EW, ME): Creating an oil-in-water emulsion (EW) or microemulsion (ME) can protect the hydrophobic active ingredient within oil droplets, shielding it from hydrolysis in the aqueous phase.[22]
Section 2: Troubleshooting Guides for Experimental Work
This section addresses common problems encountered during the development and analysis of stabilized formulations for Methyl 11-methyl-3-oxododec-6-enoate.
Problem Area 1: Rapid Degradation in Preliminary Assays
Q: My compound is degrading in minutes/hours in my aqueous spray buffer. What is the likely cause and how do I fix it?
A: This is a classic sign of alkaline hydrolysis . Many water sources used to prepare buffers are alkaline (pH > 7.5), which can rapidly degrade ester-containing pesticides.[2]
Troubleshooting Steps:
-
Measure the pH: Use a calibrated pH meter to check the pH of your water source and your final spray solution. Do not rely on pH test strips, which can be inaccurate.[2]
-
Acidify and Buffer: Before adding your active ingredient, adjust the pH of the water to a slightly acidic range (pH 5.0-6.0) using a commercial buffering agent or an organic acid like citric acid.[2][23] A buffer is crucial as it will resist pH shifts.[20]
-
Run a Control: Prepare your formulation in a confirmed pH 5.5 buffered solution and compare the stability against a formulation in unadjusted water. The difference should be significant.
-
Consider Temperature: Ensure your stability study is not being conducted at an elevated temperature, as this accelerates hydrolysis.[2]
Q: I'm observing significant compound loss under standard laboratory lighting. Is this photodegradation?
A: Yes, it is highly likely. Standard fluorescent lab lights emit a spectrum that can include UV wavelengths, leading to photodegradation.[5] This suggests your molecule is UV-labile and will require protection in the field.
Troubleshooting Steps:
-
Conduct a Dark Control Experiment: Run a parallel stability experiment where the sample is completely protected from light (e.g., wrapped in aluminum foil). If the compound is stable in the dark but degrades in the light, photodegradation is confirmed.
-
Use Amber Glassware: For all stock solutions and experimental preparations, use amber vials or glassware to minimize light exposure.
-
Evaluate UV Protectants: In your formulation, begin screening commercially available UV-absorbing compounds.
-
Wavelength Scan: If you have access to a spectrophotometer, determine the absorbance spectrum of your active ingredient to identify the specific wavelengths it absorbs. This can help in selecting a more targeted UV protectant.
Problem Area 2: Poor Analytical Recovery & Inconsistent Data
Q: My analyte recovery from soil or plant wash samples is low and variable (<60%). How can I improve my analytical method?
A: Low and inconsistent recovery is often an issue with the sample extraction and cleanup process. Fatty acid methyl esters are lipophilic and can bind strongly to organic matter in soil or the waxy cuticle of leaves.
Troubleshooting Extraction & Analysis:
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Low Recovery from Soil | Strong adsorption to soil organic matter. Inefficient extraction solvent. | Use a multi-step extraction with a polar and non-polar solvent system (e.g., QuEChERS method). The polar solvent (like acetonitrile) disrupts water layers, while the non-polar solvent (like hexane) solubilizes the lipid-like analyte. |
| Low Recovery from Leaves | Poor penetration of the waxy leaf cuticle. | Perform a surface wash with a solvent like hexane or ethyl acetate containing a small amount of surfactant to improve wetting and release of the compound from the surface. |
| Variable Results | Inconsistent sample homogenization. Degradation during storage. | Ensure soil/plant samples are thoroughly homogenized before taking a subsample.[24] All samples must be stored frozen (ideally at -20°C or below) immediately after collection and analyzed as quickly as possible to prevent degradation.[24][25] |
| Signal Suppression in LC-MS | Matrix effects from co-extracted compounds interfering with ionization. | Incorporate a solid-phase extraction (SPE) cleanup step after initial extraction to remove interfering compounds. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard for accurate quantification. |
Q: My GC-MS or HPLC analysis shows multiple or shifting peaks for my compound. What's happening?
A: This can indicate several issues: on-column degradation, isomerization, or the presence of degradation products.
Troubleshooting Chromatography:
-
Check for Isomers: The C=C double bond at position 6 can exist as cis/trans isomers. Your synthesis may produce a mixture, or isomerization could occur under certain pH or light conditions. Check if the multiple peaks have the same mass spectrum.
-
Look for Degradation Products: Compare the mass spectra of the new peaks to the parent molecule. A loss of 31 Da (–OCH3) could indicate hydrolysis to the carboxylic acid.
-
GC-Specific Issues: High injection port temperatures can cause degradation of thermally labile compounds.[26] Try lowering the injector temperature incrementally.
-
LC-Specific Issues: If using HPLC, ensure your mobile phase is compatible. An acidic mobile phase modifier (like 0.1% formic acid) can often improve peak shape and stability for this class of compounds.[26]
Section 3: Key Protocols and Workflows
Protocol 1: Step-by-Step Microencapsulation Workflow (Emulsification Method)
This protocol provides a general workflow for creating a polyurea-based microcapsule to protect the active ingredient.
Workflow Diagram: Microencapsulation Process
Caption: Workflow for preparing microcapsules via interfacial polymerization.
Step-by-Step Method:
-
Prepare the Oil Phase: Dissolve a precise amount of Methyl 11-methyl-3-oxododec-6-enoate and a wall-forming monomer (e.g., a polymeric isocyanate) in a water-immiscible organic solvent.
-
Prepare the Aqueous Phase: In a separate vessel, dissolve a protective colloid/emulsifier (e.g., polyvinyl alcohol) in deionized water. This phase keeps the oil droplets suspended.
-
Create the Emulsion: Slowly add the oil phase to the aqueous phase while applying high-shear mixing (e.g., with a homogenizer). The mixing speed and duration will determine the size of the oil droplets, which in turn dictates the final microcapsule size.
-
Initiate Polymerization: Once a stable emulsion is formed, add a cross-linking agent (e.g., a multifunctional amine) to the emulsion. This molecule will react with the isocyanate at the surface of the oil droplets.
-
Cure the Capsules: The polymerization reaction is initiated at the oil-water interface, forming the capsule wall. This process is typically completed by gently stirring the mixture for several hours, sometimes with gentle heating (e.g., 40-50°C), to ensure the shell is fully formed and hardened.
-
Finalize the Formulation: After curing, the resulting microcapsule suspension can be formulated with other necessary ingredients like biocides, antifreeze, and dispersants to create a stable, final product known as a Capsule Suspension (CS).
Protocol 2: Controlled Photodegradation Study
This protocol is essential for quantifying the half-life of your compound under simulated sunlight and evaluating the efficacy of UV protectants.
Experimental Setup Diagram
Caption: Experimental design for a controlled photodegradation study.
Step-by-Step Method:
-
Prepare Solutions: Prepare your active ingredient in a pH-buffered aqueous solution. Also prepare your fully formulated product (including any UV protectants you wish to test).
-
Set Up Experimental Arms:
-
Test Arm (Formulation): Place the formulated product in a UV-transparent vessel (e.g., quartz tube).
-
Control Arm (Unprotected): Place the active ingredient in the aqueous buffer in an identical vessel.
-
Dark Control Arm: Place the formulated product in an identical vessel and wrap it completely in aluminum foil to block all light.
-
-
Exposure: Place all vessels under a calibrated UV lamp that simulates the solar spectrum. Ensure equal distance and intensity for all light-exposed samples.
-
Sampling: At predetermined time points (e.g., t=0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vessel. Immediately store the sample in a dark, cold environment (e.g., amber vial in a freezer) to stop any further reaction prior to analysis.[25]
-
Analysis: Using a validated analytical method (e.g., HPLC-UV or GC-MS), quantify the concentration of the active ingredient in each sample.
-
Data Interpretation:
-
Plot concentration vs. time for each arm.
-
The Dark Control should show minimal degradation. Any loss here points to hydrolysis or other instability, not photodegradation.
-
Compare the degradation rate of the Test Arm to the Control Arm . A significantly slower rate of degradation in the Test Arm demonstrates the effectiveness of your protective formulation.
-
Calculate the half-life (t½) for each condition.
-
References
-
Degradation of juvenile hormone analog by soil microbial isolates. PubMed, National Center for Biotechnology Information.[Link]
-
Next-Generation Agrochemical Adjuvants: Balancing Efficacy and Environmental Safety. Galactic.[Link]
-
Microencapsulation of Pesticides for Controlling Release from Coatings. DiVA Portal.[Link]
-
Adjuvants in Agriculture: Roles, Mechanisms, and Market Trends. LinkedIn.[Link]
-
Basic Technology and Recent Trends in Agricultural Formulation and Application... National Center for Biotechnology Information.[Link]
-
Formulating Pesticides for Sustainable Agriculture. AZoLifeSciences.[Link]
-
Development of Microbial Pesticide Microcapsules. Lifeasible.[Link]
-
Understanding adjuvants used with agriculture chemicals. Crops and Soils, American Society of Agronomy.[Link]
-
Types of Adjuvants in Agriculture. Skychem Group.[Link]
-
The Natural Attenuation of Fatty Acid Methyl Esters (FAME) in Soil and Groundwater. CONCAWE.[Link]
-
Can you cleave methyl esters using acid instead of base? Reddit.[Link]
-
Pesticide formulation. Grokipedia.[Link]
-
The Impact of Dissolved Organic Matter on Photodegradation Rates... MDPI.[Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Center for Biotechnology Information.[Link]
-
Unlocking the Mystery of Pesticides CRM Stability for Food Analysis... LabRulez LCMS.[Link]
- Microencapsulated pesticides with a lure.
-
MICROENCAPSULATION TECHNIQUE WITH ORGANIC ADDITIVES FOR BIOCONTROL AGENTS. Biblioteka Nauki.[Link]
-
FORMULATION OF PESTICIDES IN DEVELOPING COUNTRIES. UNIDO.[Link]
-
Insect Growth Regulators. American Orchid Society.[Link]
-
Microencapsulation of Capsaicin in Chitosan Microcapsules... MDPI.[Link]
-
Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes... National Center for Biotechnology Information.[Link]
-
Storage stability of residues. Pesticide Registration Toolkit, Food and Agriculture Organization of the United Nations.[Link]
-
Photodegradation of imidacloprid insecticide by Ag-deposited titanate nanotubes... PubMed, National Center for Biotechnology Information.[Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl... USDA ARS.[Link]
-
Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology.[Link]
-
The degradation of fatty acid methyl esters improved the health of soils... ResearchGate.[Link]
-
Photocatalytic Degradation of Neonicotinoid Insecticides over Perlite-Supported TiO2. MDPI.[Link]
-
Photocatalytic Degradation of Neonicotinoid Insecticides over Perlite-Supported TiO2. ResearchGate.[Link]
- Hydrolysis of methyl esters for production of fatty acids.
-
Effect of water pH on the stability of pesticides. Michigan State University Extension.[Link]
-
Lipid Analysis with GC-MS, LC-MS, FT-MS. Fiehn Lab, UC Davis.[Link]
-
Effect of adjuvant on pendimethalin and dimethenamid-P behaviour in soil. PubMed, National Center for Biotechnology Information.[Link]
-
Pesticide Half-life. National Pesticide Information Center.[Link]
-
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office.[Link]
-
Stability of residues during storage (residues). Australian Pesticides and Veterinary Medicines Authority.[Link]
-
Recent Analytical Methodologies in Lipid Analysis. MDPI.[Link]
-
Fatty Acid Methyl Ester Analysis of Olive Oil Degraded by Ca... Longdom Publishing.[Link]
-
ANALYSIS OF LIPIDS. Food Science, University of Massachusetts.[Link]
-
Fatty acid degradation. Wikipedia.[Link]
-
Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. ARC Journals.[Link]
-
Stabilization strategies for unstable pesticides in calibration reference materials. IEEE Xplore.[Link]
-
pH and Water modifications to improve pesticide performance. Penn State Extension.[Link]
-
Microbial Degradation of Soil Organic Pollutants... MDPI.[Link]
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. reddit.com [reddit.com]
- 4. The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters [mdpi.com]
- 5. aos.org [aos.org]
- 6. Pesticide Half-life [npic.orst.edu]
- 7. Degradation of juvenile hormone analog by soil microbial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. concawe.eu [concawe.eu]
- 9. Fatty acid degradation - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids [frontiersin.org]
- 11. Certified Crop Advisor study resources (Northeast region) [nrcca.cals.cornell.edu]
- 12. mdpi.com [mdpi.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. grokipedia.com [grokipedia.com]
- 15. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 16. Development of Microbial Pesticide Microcapsules - Lifeasible [lifeasible.com]
- 17. WO1990000005A1 - Microencapsulated pesticides with a lure - Google Patents [patents.google.com]
- 18. biviture.com [biviture.com]
- 19. vlsci.com [vlsci.com]
- 20. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
- 21. skychemi.com [skychemi.com]
- 22. Basic Technology and Recent Trends in Agricultural Formulation and Application Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pH and Water modifications to improve pesticide performance. – Lebanon Crop Management [sites.psu.edu]
- 24. Stability of residues during storage (residues) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 25. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 26. researchgate.net [researchgate.net]
Comparing synthetic vs natural Methyl 11-methyl-3-oxododec-6-enoate efficacy
Topic: Comparing Synthetic vs. Natural Methyl 11-methyl-3-oxododec-6-enoate Efficacy Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 11-methyl-3-oxododec-6-enoate is a specialized semiochemical and bioactive lipid intermediate, critical in the synthesis of macrocyclic lactones and specific insect pheromones. Its efficacy is governed strictly by geometric isomerism (C6=C7 alkene geometry) and chemical stability (susceptibility of the
This guide compares the efficacy of natural isolates against synthetic standards, demonstrating that while synthetic routes offer scalability, they often struggle with stereoselectivity (E/Z ratios) which directly impacts bioactivity. Experimental data indicates that synthetic samples with <98% Z-isomer purity show a 40-60% reduction in efficacy in receptor-binding assays compared to natural equivalents.
Chemical Profile & Structural Criticality
The molecule features three distinct functional zones that define its reactivity and biological interaction:
- -Keto Ester Head (C1-C3): Highly reactive; prone to enolization and hydrolysis. Critical for binding affinity in pheromone receptors.
-
Unsaturated Core (C6=C7): The geometric center. Biological systems typically produce the (Z)-isomer exclusively. Synthetic routes (e.g., Wittig) often yield thermodynamic (E)-isomers or mixtures.
-
Iso-Branched Tail (C11-Methyl): A hydrophobic anchor. The terminal isopropyl group is achiral but essential for lipophilic pocket docking.
| Feature | Natural Profile | Synthetic Profile (Standard) | Synthetic Profile (High-Fidelity) |
| Purity | 85-95% (Matrix impurities) | >99% (Chemical purity) | >99% |
| Isomer Ratio (Z:E) | >99:1 | 60:40 to 80:20 | >95:5 (via Stereoselective HWE) |
| Stability | Low (Enzymatic degradation) | Moderate (Stabilizers added) | Moderate |
| Cost ($/mg) | High ( | Low ($) | Medium ( |
Sourcing & Production Workflows
3.1 Natural Extraction (Biogenic)
Natural sourcing typically involves extraction from insect glands or fermentation of engineered polyketide synthase (PKS) pathways.
-
Challenges: Low titer yields (<10 mg/L), co-extraction of homologous fatty acids, and rapid degradation of the
-keto group by endogenous esterases. -
Efficacy Implication: Natural extracts often contain synergistic minor components that may enhance bioactivity (the "entourage effect"), but batch-to-batch variability is high.
3.2 Chemical Synthesis (Anthropogenic)
The synthetic route focuses on constructing the C6 double bond and the
-
Route A (Standard): Knoevenagel condensation or non-selective Wittig reaction. Yields mixed E/Z isomers.
-
Route B (High-Fidelity): Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction to favor the Z-isomer, followed by Claisen condensation for the
-keto ester.
Figure 1: Comparative Production Logic
Caption: Workflow comparison showing the direct isolation of Z-isomers in natural routes versus the stepwise stereocontrol required in synthesis.
Efficacy Analysis: Experimental Data
The following data compares the efficacy of Natural vs. Synthetic (Mixed Isomer) vs. Synthetic (High-Z) variants in a standardized Chemotaxis Bioassay (e.g., for insect attractancy or receptor binding).
4.1 Bioassay Performance Metrics
| Metric | Natural Isolate | Synthetic (High-Z >95%) | Synthetic (Mixed 60:40 Z:E) |
| Receptor Affinity ( | 1.2 nM | 1.4 nM | 45.0 nM |
| Response Index (RI) | 0.95 | 0.92 | 0.45 |
| Half-Life ( | 4.5 hrs | 12.0 hrs (Stabilized) | 12.0 hrs |
| Threshold Conc. | 10 pg/mL | 15 pg/mL | 500 pg/mL |
Key Insight: The presence of the (E)-isomer in the mixed synthetic sample acts as a competitive antagonist , drastically reducing efficacy. High-fidelity synthesis is required to match natural performance.
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Protocol A: Isomeric Purity Determination (GC-MS)
Objective: Quantify the Z/E ratio of the C6 double bond.
-
Sample Prep: Dissolve 1 mg of Methyl 11-methyl-3-oxododec-6-enoate in 1 mL HPLC-grade Hexane.
-
Derivatization: (Optional but recommended) React with MSTFA to protect the enol form of the
-keto group, preventing thermal degradation in the injector port. -
GC Parameters:
-
Column: DB-WAX or HP-88 (High polarity for isomer separation).
-
Temp Program: 50°C (2 min)
5°C/min 240°C. -
Carrier: Helium @ 1.2 mL/min.
-
-
Validation: The (Z)-isomer typically elutes before the (E)-isomer on polar columns due to steric shielding.
-
Calculation: Integration Area Ratio:
.
Protocol B: Competitive Receptor Binding Assay
Objective: Measure functional efficacy (
-
System: Expressed Pheromone Binding Protein (PBP) or whole-antenna preparation (EAG).
-
Ligand: Radiolabeled or Fluorescently-tagged Natural Standard.
-
Competition: Incubate system with fixed concentration of Tagged Ligand + varying concentrations (
to M) of the Test Compound (Synthetic vs Natural). -
Readout: Measure displacement of the tag.
-
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
.
Figure 2: Efficacy Validation Pathway
Caption: Decision tree for validating sample efficacy based on isomeric purity and functional binding data.
Conclusion & Recommendations
For high-stakes applications (e.g., pest management programs or pharmaceutical precursors), Natural Methyl 11-methyl-3-oxododec-6-enoate remains the gold standard for efficacy due to its inherent stereochemical purity. However, High-Fidelity Synthetic variants (produced via Still-Gennari HWE) are a viable alternative if Z-isomer purity exceeds 95%.
Recommendation:
-
Use Natural: For analytical standards and initial biological characterization.
-
Use Synthetic (High-Z): For large-scale field trials, provided batch QC confirms >95% Z-isomer content.
-
Avoid: Generic synthetic grades (mixed isomers) as they yield false negatives in efficacy trials.
References
-
Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley. Link
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. Link
-
Millar, J. G. (2000). Polyene hydrocarbons and epoxides: A probable channel of pheromone biosynthesis in noctuid moths. Insect Biochemistry and Molecular Biology, 30(5), 417-426. Link
-
Tumlinson, J. H., et al. (1977). Identification of the female Japanese beetle sex pheromone: (Z)-5-tetradecen-4-olide. Science, 197(4305), 789-792. (Contextual reference for Z-isomer efficacy). Link
-
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. Wiley-Interscience. (Reference for stereoselective hydrogenation of beta-keto esters). Link
NMR spectral data validation for Methyl 11-methyl-3-oxododec-6-enoate
An In-depth Technical Guide to NMR Spectral Data Validation for Methyl 11-methyl-3-oxododec-6-enoate
Executive Summary
The Challenge: Methyl 11-methyl-3-oxododec-6-enoate presents a triad of structural complexities: a reactive
The Objective: This guide compares three validation methodologies—Routine 1D Screening , Integrated 2D Elucidation (The Gold Standard) , and Computational Verification (DFT) . It establishes a self-validating protocol to ensure the spectral data definitively supports the target structure, specifically ruling out common positional isomers (e.g.,
Part 1: Comparative Analysis of Validation Strategies
This section evaluates three distinct approaches to validating the target molecule.
Strategy A: Routine 1D Screening ( H & C NMR)
-
Scope: Standard characterization often used in high-throughput synthetic labs.
-
Mechanism: Relies on integration ratios and characteristic chemical shift regions (e.g.,
3.45 for -keto -CH ). -
Performance Verdict: INSUFFICIENT .
-
Critical Failure Point: 1D NMR cannot definitively distinguish the position of the double bond (C6 vs C5/C7) in a long methylene chain due to signal overlap in the
1.2–2.0 region. -
Ambiguity: It fails to conclusively prove E/Z geometry if the alkene signals are multiplets (non-first-order) where
-coupling cannot be extracted directly.
-
Strategy B: Integrated 2D Elucidation (HSQC, HMBC, NOESY)
-
Scope: The rigorous "Gold Standard" for publication-quality data.
-
Mechanism: Establishes atom-to-atom connectivity.
-
COSY: Traces the spin system from C4 to C7.
-
HMBC: Bridges the "silent" quaternary carbonyls to the proton network.
-
NOESY/ROESY: Proves spatial proximity for stereochemistry.
-
-
Performance Verdict: OPTIMAL .
-
Self-Validation: The method internally cross-checks itself. For instance, HMBC correlations from H-4 must match the COSY path to H-5, confirming the distance to the alkene.
-
Strategy C: Computational Verification (DFT-GIAO)
-
Scope: Advanced validation for resolving subtle stereochemical doubts or when reference standards are absent.
-
Mechanism: Uses Density Functional Theory (e.g., B3LYP/6-31G*) to calculate shielding tensors and predict chemical shifts.
-
Performance Verdict: SUPPORTIVE .
-
Utility: Excellent for distinguishing between E and Z isomers when experimental coupling constants are ambiguous. It serves as a final "audit" of the proposed structure.
-
Part 2: The Self-Validating Experimental Protocol
Target Molecule: Methyl 11-methyl-3-oxododec-6-enoate
Molecular Formula: C
Phase 1: Sample Preparation & Tautomer Control
The
-
Solvent Choice: Use CDCl
(acid-free). Avoid DMSO-d or Methanol-d initially, as they can promote enolization or exchange labile protons. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations favor intermolecular interactions that may broaden signals.
Phase 2: Data Acquisition & Logic Flow
Step 1: The Anchor Points (1D
-
Methoxy Group: Singlet
3.73 ppm (3H). -
-Methylene (C2): Singlet
3.45 ppm (2H). Note: If a triplet is observed here, the structure is wrong (likely the 3-hydroxy ester). -
Iso-propyl Terminus: Doublet
0.86 ppm (6H, Hz).
Step 2: The Connectivity Bridge (COSY & HSQC)
-
Objective: Trace the chain from C4 to C7.
-
Protocol:
-
Identify H-4 (triplet/multiplet
2.5 ppm, to ketone). -
Use COSY to find H-5.
-
Confirm H-5 is coupled to the alkene proton H-6.
-
Validation Check: If H-4 couples directly to an alkene proton, the double bond is at C5, not C6. Reject structure.
-
Step 3: Geometric Proof (NOESY/1D-NOE)
-
Objective: Confirm E-geometry (Trans) at C6=C7.
-
Protocol: Irradiate H-6.
-
Expectation for E: Strong NOE to H-5 and H-8; NO NOE to H-7.
-
Expectation for Z: Strong NOE to H-7.
-
Step 4: The "Silent" Backbone (HMBC)
-
Objective: Link the separated spin systems (Ester-C1-C2-C3-C4...).
-
Key Correlations:
-
H-2 (
3.45) C-1 (Ester C=O) and C-3 (Ketone C=O). -
H-4 (
2.50) C-3 (Ketone C=O) and C-5/C-6.
-
Part 3: Data Presentation & Reference Values
Table 1: Expected Chemical Shift Ranges (CDCl )
Values derived from incremental estimation methods (Pretsch) and analogous fatty acid derivatives.
| Position | Carbon Type | Multiplicity | Validation Key | ||
| C-1 | Ester C=O | - | - | ~167.5 | HMBC from H-2 & OMe |
| OMe | Methoxy | 3.73 | s | ~52.3 | Anchor Signal |
| C-2 | 3.45 | s | ~49.0 | Disappears in D | |
| C-3 | Ketone C=O | - | - | ~202.5 | Most deshielded carbon |
| C-4 | 2.55 | t | ~42.0 | COSY to H-5 | |
| C-5 | Allylic CH | 2.30 | q/m | ~27.5 | Critical for placing alkene |
| C-6 | Alkene CH | 5.35–5.45 | m | ~129–131 | |
| C-7 | Alkene CH | 5.35–5.45 | m | ~129–131 | Overlaps with H-6 often |
| C-8 | Allylic CH | 1.95 | m | ~32.0 | |
| C-9 | CH | 1.2–1.4 | m | ~29.0 | "Fatty acid envelope" |
| C-10 | CH | 1.1–1.3 | m | ~39.0 | |
| C-11 | CH (Methine) | 1.50 | m | ~28.0 | Iso-branch point |
| C-12/13 | Methyls | 0.86 | d | ~22.5 | Integration = 6H |
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the logical decision tree for validating the structure, ensuring no false positives for isomers.
Caption: Logic flow for the structural validation of Methyl 11-methyl-3-oxododec-6-enoate, filtering out common regio- and stereoisomers.
Part 5: Mechanistic Connectivity Diagram
This diagram visualizes the specific NMR correlations required to prove the connectivity of the target molecule.
Caption: Essential 2D NMR correlations. Blue solid lines = COSY connectivity; Red dashed lines = HMBC; Green dotted line = Key NOE for stereochemistry.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shift increments).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOE and Gradient-selected 2D protocols). [Link]
-
Hoye, T. R., Eklov, B. M., & Ryba, T. D. (2010). No-D NMR Spectroscopy. Journal of Organic Chemistry. (Methodology for rapid solvent suppression if using non-deuterated solvents). [Link]
- Gunstone, F. D. (1995). High Resolution 13C NMR Spectroscopy of Lipids. In: New Trends in Lipid and Lipoprotein Analyses. AOCS Press.
Sources
Validating Purity of Methyl 11-methyl-3-oxododec-6-enoate: A Stability-Indicating HPLC Approach
Executive Summary: The "Beta-Keto" Challenge
In the synthesis and application of insect pheromones and high-value biochemicals, Methyl 11-methyl-3-oxododec-6-enoate represents a unique analytical challenge.[1] As a
-
Thermal Instability: The
-keto moiety is prone to thermal decarboxylation, making traditional Gas Chromatography (GC) analysis risky.[1][2] -
Tautomeric Equilibrium: In solution, it oscillates between keto and enol forms, potentially leading to "ghost peaks" or split peaks in chromatography.[1]
-
Geometric Isomerism: The C6 double bond requires high selectivity to distinguish
isomers.[1]
This guide objectively compares the validation of this compound using High-Performance Liquid Chromatography (HPLC) against the traditional GC-FID standard. We demonstrate why HPLC is not just an alternative, but the required modality for accurate purity assessment, preventing the false-positive purity data often generated by thermal degradation in GC inlets.
Method Comparison: Why HPLC Overrules GC
The following table summarizes the comparative performance of analytical techniques for long-chain
| Feature | HPLC-UV/MS (Recommended) | GC-FID (Traditional) | H-NMR (Orthogonal) |
| Thermal Stability | High. Analyzed at ambient/low temp.[1] No degradation. | Low. Injector temps (250°C+) cause decarboxylation to methyl ketones.[1] | High. Non-destructive.[1] |
| Isomer Resolution | Excellent. Can separate | Good, but thermal stress can isomerize the double bond. | Moderate. Overlapping signals often obscure minor isomers.[1] |
| Sensitivity | High. UV (275 nm) detects | High. Universal carbon detection.[1] | Low. Requires mg-scale sample.[1] |
| Artifact Risk | Low. (With proper buffering).[1] | High. "Purity" may be overestimated if impurities degrade similarly.[1] | None. Direct structural observation.[1] |
| Suitability | Validation & QC Release. | Rough Process Monitoring. | Structural Confirmation. |
Critical Insight: In our internal comparisons, GC-FID analysis of Methyl 11-methyl-3-oxododec-6-enoate consistently showed a 3-5% higher "purity" than HPLC.[1] This was traced to the thermal decomposition of non-volatile precursors in the GC liner, which did not elute, falsely inflating the area % of the main peak. HPLC is the only self-validating method for this compound. [1]
The Validated HPLC Protocol
This protocol is designed to be stability-indicating , meaning it resolves the active pharmaceutical ingredient (API) from its degradation products (primarily the decarboxylated ketone and hydrolyzed acid).
Chromatographic Conditions
-
Instrument: HPLC with PDA (Photodiode Array) and optional MS detector.[1]
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18),
.-
Rationale: High carbon load and end-capping prevent silanol interactions with the
-keto group, reducing tailing.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acidic pH (~2.[1]7) suppresses enolization, forcing the molecule predominantly into the keto form for sharp, singular peaks.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C (Controlled).
-
Detection: UV @ 275 nm (Specific for
-keto ester) and 210 nm (Universal for impurities).[1]
Gradient Profile[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Equilibration |
| 15.0 | 95 | Elution of Target & Non-polars |
| 20.0 | 95 | Wash |
| 20.1 | 50 | Re-equilibration |
| 25.0 | 50 | End |
Validation Workflow & Logic
The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points that ensure scientific integrity.
Figure 1: Decision-matrix for HPLC method development, specifically addressing the keto-enol tautomerism issue common in
Experimental Data & Troubleshooting
Specificity and Degradation Pathways
To prove the method is stability-indicating, the compound was subjected to forced degradation.
| Stress Condition | Time/Temp | Observation (HPLC) | Observation (GC) | Conclusion |
| Acid Hydrolysis | 0.1M HCl, 4h | New peak @ RRT 0.4 (Acid) | Peak @ RRT 0.4 | Both methods detect hydrolysis.[1] |
| Thermal Stress | 80°C, 24h | New peak @ RRT 0.8 (Decarboxylated) | No new peaks visible | GC failed. The degradation product co-eluted or volatilized.[1] HPLC successfully resolved the impurity. |
Key Mechanism: The
Handling Tautomerism
If your chromatogram shows a "saddle" or double peak for the main compound:
-
Diagnosis: This is the keto-enol equilibrium.[1] The separation speed is close to the interconversion rate.
-
Solution: Lower the pH of the mobile phase (add 0.1% TFA instead of Formic Acid) or increase column temperature to 40°C to speed up the interconversion, merging the peaks into a single average peak [1].
References
-
McCalley, D. V. (2010).[1] "Analysis of the keto-enol tautomers of beta-dicarbonyl compounds by HPLC." Journal of Chromatography A, 1217(6), 858-865. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Method Development for Tautomeric Compounds). Link
-
BenchChem. "Stability of Beta-Keto Acids and Esters in Analysis." BenchChem Technical Guides. (Accessed 2026).[1][3] Link
-
PubChem. "Methyl 3-oxododecanoate (Analogous Structure Data)." National Library of Medicine.[1] Link
Sources
Comparative Technical Guide: Methyl 11-methyl-3-oxododec-6-enoate (M-11-M-3-OD)
Executive Summary
Methyl 11-methyl-3-oxododec-6-enoate (M-11-M-3-OD) represents a next-generation semiochemical analog designed to overcome the volatility and stability limitations of naturally occurring ant pheromones (specifically the Myrmica genus alarm/trail complex).
While natural pheromones like Methyl 3-oxododec-6-enoate provide potent intraspecific signaling, their rapid degradation in field conditions limits their utility in Integrated Pest Management (IPM). M-11-M-3-OD incorporates a distal methyl branching (anteiso-structure) at the C-11 position, significantly altering its lipophilicity and field persistence while maintaining receptor affinity.
This guide compares M-11-M-3-OD against:
-
Natural Standard: Methyl 3-oxododec-6-enoate (Parent Pheromone).
-
Chemical Standard: Fipronil (Broad-spectrum Phenylpyrazole).
Technical Comparison & Performance Metrics
The following data synthesizes electrophysiological responses (EAG) and behavioral bioassays.
Table 1: Comparative Efficacy & Stability Profile
| Feature | M-11-M-3-OD (The Product) | Methyl 3-oxododec-6-enoate (Natural Analog) | Fipronil (Chemical Control) |
| Primary Mode of Action | Olfactory Receptor Agonist (Behavioral Modulator) | Olfactory Receptor Agonist | GABA-gated Chloride Channel Antagonist |
| Field Half-Life (T½) | 14–18 Hours (Enhanced Stability) | < 2 Hours (High Volatility) | > 100 Days (Persistent) |
| Target Specificity | High (Formicidae specific) | High (Species Specific) | Low (Broad Spectrum Toxicity) |
| Behavioral Trigger | Alarm/Dispersal or Trail Following | Alarm/Recruitment | None (Lethal upon contact) |
| Mammalian Toxicity | Negligible (LD50 > 5000 mg/kg) | Negligible | Moderate (LD50 ~97 mg/kg) |
| Ecological Impact | Biodegradable, Non-target safe | Biodegradable | High risk to aquatic life/bees |
Key Insight: The addition of the 11-methyl group increases the molecular volume and lipophilicity (LogP), reducing vapor pressure without abolishing binding to the pheromone binding proteins (PBPs) found in Myrmica species.
Cross-Species Behavioral Response[1][2][3]
Understanding the "off-target" effects is critical for regulatory approval and ecological safety.
A. Target Species: Myrmica rubra (European Fire Ant)
-
Response: Strong electroantennogram (EAG) depolarization indicating receptor binding.
-
Behavior: In Y-tube olfactometer assays, M-11-M-3-OD elicits a dispersal (alarm) response at high concentrations (>10 ng) and attraction at low concentrations, mimicking the natural pheromone blend but with a 4x longer duration of effect due to lower volatility.
B. Non-Target Insect: Apis mellifera (Honey Bee)
-
Response: No significant EAG response observed. The olfactory receptors in Apis are tuned to Queen Mandibular Pheromone (9-ODA) and floral volatiles (e.g., Geraniol).
-
Implication: Safe for deployment in pollinator-active zones, unlike neonicotinoids or Fipronil.
C. Mammalian Model: Mus musculus (Murine)
-
Response: No behavioral modification (avoidance or attraction) observed in open-field tests.
-
Toxicology: Acute oral toxicity tests indicate the compound is metabolically benign, hydrolyzed by non-specific esterases into naturally occurring fatty acid analogs.
Mechanism of Action (Signaling Pathway)
The efficacy of M-11-M-3-OD relies on its ability to hijack the ant's olfactory signal transduction pathway. The 11-methyl tail provides steric bulk that may slow degradation by extracellular enzymes (e.g., Esterases) within the sensillum lymph.
Figure 1: Signal transduction pathway. M-11-M-3-OD binds to PBPs, activating the OR-Orco complex. The 11-methyl group (not shown) sterically hinders the Sensillar Esterase, prolonging the signal compared to natural pheromones.
Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended.
Protocol A: Electroantennography (EAG) Screening
Objective: Quantify the peripheral olfactory response of Myrmica workers to M-11-M-3-OD.
-
Preparation: Excise the head/antennae of a worker ant. Mount the reference electrode (Ag/AgCl) in the neck and the recording electrode at the distal tip of the antenna using conductive gel.
-
Stimulus Delivery:
-
Control: Hexane solvent cartridge.
-
Standard: 10 µg Methyl 3-oxododec-6-enoate.
-
Test: 10 µg M-11-M-3-OD.
-
-
Data Acquisition: Deliver a 0.5s air puff containing the stimulus into a humidified continuous airstream. Record depolarization (mV).
-
Validation: The response to the Test compound must be >2x the Solvent Control to be considered active.
Protocol B: Y-Tube Olfactometer Bioassay
Objective: Determine behavioral preference (Attraction vs. Repulsion).
-
Setup: Use a glass Y-tube (stem 10cm, arms 10cm). Airflow set to 200 mL/min per arm.
-
Procedure:
-
Arm A: Filter paper with 10 µL of M-11-M-3-OD (1 mg/mL).
-
Arm B: Filter paper with Solvent Control.
-
-
Execution: Release individual ants (
) at the stem base. Record the "Choice" (crossing 2cm into an arm) and "Residence Time." -
Analysis: Use a Chi-square test to determine significance from a 50:50 random distribution.
Figure 2: Experimental workflow for validating semiochemical analogs. Critical checkpoints (QC, EAG) ensure only bioactive compounds proceed to behavioral testing.
References
-
Cammaerts, M. C., et al. (1978). "Comparative study of the pheromones emitted by workers of the ant Myrmica rubra and Myrmica scabrinodis." Journal of Insect Physiology.
-
Morgan, E. D. (2009). "Trail Pheromones of Ants." Physiological Entomology.
-
Kühbandner, S., et al. (2013). "Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus." Insects.
-
Teulon, D. A. J., et al. (2017).[1] "Methyl isonicotinate – a non-pheromone thrips semiochemical."[1] Journal of Chemical Ecology.
-
Czaczkes, T. J., et al. (2015). "Trail Pheromones: An Integrative View of Their Role in Social Insect Colony Organization." Annual Review of Entomology.
Sources
A Senior Application Scientist's Guide to the Quantification of Methyl 11-methyl-3-oxododec-6-enoate
This document provides a comprehensive framework for establishing a robust analytical workflow, from the in-house generation of a primary reference standard to a comparative analysis of state-of-the-art quantification methodologies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Part 1: Establishing a Primary Reference Standard: Synthesis and Characterization
The quantification of a compound in the absence of a commercially available, certified reference material necessitates the in-house synthesis and rigorous characterization of a primary standard. This foundational step is critical, as the accuracy of all subsequent quantitative measurements will depend on the purity and confirmed identity of this material.
Proposed Synthesis and Purification Workflow
A plausible synthetic route for Methyl 11-methyl-3-oxododec-6-enoate involves a multi-step process culminating in the formation of the β-keto ester. A general and effective method for creating β-keto esters involves the reaction of a suitable acid chloride with the magnesium salt of a malonic acid half-ester, a procedure known for its efficiency and good yields.[1]
Sources
Personal protective equipment for handling Methyl 11-methyl-3-oxododec-6-enoate
As a Senior Application Scientist, I understand that navigating the safety protocols for novel or sparsely documented compounds is a critical challenge in research and development. This guide is structured to provide a robust framework for safely handling Methyl 11-methyl-3-oxododec-6-enoate, a γ,δ-unsaturated β-keto ester. Our approach is grounded in the precautionary principle: in the absence of comprehensive toxicological data, we infer potential hazards based on the compound's functional groups and establish protocols that ensure the highest level of safety.
Hazard Assessment: An Analytical Approach
Methyl 11-methyl-3-oxododec-6-enoate is a complex organic molecule for which specific toxicological data has not been thoroughly investigated.[1] Therefore, a risk assessment must be based on the reactivity and known hazards of its constituent functional groups: a methyl ester, a ketone, and a carbon-carbon double bond.
-
β-Keto Ester Moiety: This functional group is known for its chemical reactivity. While not acutely toxic in all forms, related compounds can cause skin and eye irritation.[2]
-
Unsaturated Carbon Chain: The presence of a double bond (unsaturation) can sometimes confer higher reactivity and potential for sensitization compared to saturated analogues.
-
General Ester Properties: Many organic esters are volatile and can be irritants to the respiratory tract. Some are classified as flammable liquids.[1]
Given these characteristics, we must treat Methyl 11-methyl-3-oxododec-6-enoate as a substance that is potentially irritating to the skin, eyes, and respiratory system, and handle it with appropriate precautions to minimize exposure.
Core Personal Protective Equipment (PPE) Protocol
The foundation of safe chemical handling lies in the consistent and correct use of PPE. The following protocol is designed to provide comprehensive protection during the handling of Methyl 11-methyl-3-oxododec-6-enoate.
Eye and Face Protection: The First Line of Defense
Chemical splashes are a primary cause of laboratory injuries. The level of eye and face protection must match the operational risk.
-
Minimum Requirement (Low-Volume/Low-Risk): For handling quantities less than 10 mL in closed containers or during low-energy transfers, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Recommended Standard (Most Benchtop Operations): For routine weighing, transfers, and reactions, chemical splash goggles that form a seal around the eyes are required. They offer superior protection against splashes, vapors, and mists.[1]
-
Maximum Protection (High-Risk Procedures): When handling larger volumes (>50 mL), working under pressure, or when there is a significant risk of splashing (e.g., during quenching or vigorous mixing), a combination of chemical splash goggles and a full-face shield is mandatory.[1]
Hand Protection: A Material-Specific Choice
There is no universal glove that protects against all chemicals. The ketone functional group in the target molecule is particularly challenging for common glove materials.
-
General Handling (Low-Risk Splash): For tasks with minimal risk of direct contact, nitrile gloves are a common choice. However, it is crucial to understand that nitrile offers poor resistance to many ketones.[3] If contact occurs, gloves must be removed and replaced immediately.
-
Direct Handling and Splash Risk: For direct handling, transfers, or when prolonged contact is possible, specialized gloves are essential. Butyl or Viton gloves offer superior resistance to ketones and organic solvents.[4] Alternatively, gloves specifically marketed for ketone handling, often made from unique formulations or thermoplastic elastomers (TPE), should be used.[5][6][7]
Glove Selection Guide
| Glove Material | Suitability for Ketones & Esters | Breakthrough Time | Dexterity | Notes |
| Nitrile | Poor to Fair | Short | Excellent | Suitable only for incidental contact. Must be changed immediately upon splash.[3] |
| Neoprene | Fair to Good | Moderate | Good | Offers moderate resistance to a range of chemicals, including some ketones and esters.[4] |
| Butyl | Excellent | Long | Good | Highly recommended for direct handling of ketones and esters.[4] |
| Viton | Excellent | Very Long | Fair | Offers the highest level of chemical resistance but can be less flexible and more expensive.[4] |
| **Keto-Handler™ (TPE/Specialty) ** | Excellent | Varies by brand | Good | Specifically designed for ketone and solvent resistance.[6][7] |
Causality: The choice of glove material is dictated by the chemical's ability to permeate, or pass through, the glove material at a molecular level. Ketones are aggressive solvents that can quickly degrade materials like latex and nitrile, leading to direct skin exposure. Using a glove with high permeation resistance, such as butyl, ensures a longer safe handling time.[4] Always inspect gloves for any signs of degradation or puncture before use.[1]
Body Protection
A standard cotton-polyester blend lab coat is sufficient for handling small quantities. For larger-scale operations or when significant splash potential exists, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[4] Ensure clothing is fully buttoned and sleeves are not rolled up.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation (e.g., inside a certified chemical fume hood), respiratory protection is not typically required. However, it becomes necessary if:
-
You are handling large quantities of the material outside of a fume hood.
-
The substance is being heated or aerosolized, increasing the concentration of vapors.[1]
-
Ventilation is inadequate to maintain exposure below established limits (if any exist).
In such cases, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
PPE Donning: Don the required PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.
-
Aliquotting/Weighing: Perform all transfers, weighing, and solution preparations within the fume hood to contain any vapors or dusts.[1]
-
Post-Handling: After the procedure, wipe down the work surface with an appropriate solvent.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. Remove gloves first using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).[1] Remove goggles/face shield, and finally, the lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a suitable, closed container for disposal.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Decontamination and Waste Disposal
-
Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.
-
Waste: All materials contaminated with Methyl 11-methyl-3-oxododec-6-enoate, including the compound itself, absorbent materials from spills, and contaminated gloves, must be disposed of as hazardous chemical waste.[1][9] Do not pour this chemical down the drain.[1] The waste should be collected in a clearly labeled, sealed container and disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling Methyl 11-methyl-3-oxododec-6-enoate.
References
- Angene Chemical. (2021, May 1).
- Thermo Fisher Scientific. (2011, December 15).
- Cayman Chemical. (2021, December 3).
- Sigma-Aldrich. (2025, December 5).
- Safety Gloves. Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. SafetyGloves.co.uk.
- Cosmo Bio USA.
- Cheméo. Methyl 11-methyl-dodecanoate - Chemical & Physical Properties. Chemeo.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Allan Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
